Schisandrin B
Description
Contextualization within Natural Product Chemistry and Lignans (B1203133)
Gomisin N is classified as a dibenzocyclooctadiene lignan (B3055560). Lignans are a group of polyphenols found in plants, formed by the dimerization of two phenylpropane units. They are recognized for their various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. Gomisin N, as a prominent member of this class, contributes to the broader understanding of the therapeutic potential inherent in natural products and specifically within the lignan family.
Derivation and Botanical Source: Schisandra chinensis
Gomisin N is primarily isolated from the fruits of Schisandra chinensis Baill., a woody plant native to East Asia. mdpi.comnih.govnih.govglpbio.com Schisandra chinensis, also known as Chinese magnolia vine or "Wuweizi" in traditional Chinese medicine, has a long history of use. koreascience.kr The fruits of Schisandra chinensis are particularly rich in various lignans, with over 30 different types having been isolated, including gomisin N, gomisin A, schisandrin (B1198587), and schisandrin C. researchgate.net The concentration of gomisin N in the fruits can vary, with reported amounts ranging from 2.1 to 12.2 mg/g. mdpi.com
Historical and Traditional Relevance in Research Contexts
Historically, Schisandra chinensis has been utilized in traditional Asian medicine for various purposes, including treating inflammatory conditions, liver diseases, and insomnia. chemfaces.comoup.comjst.go.jpresearchgate.net This traditional use has provided a foundational context for academic research into its bioactive components, including gomisin N. Researchers have investigated whether the observed traditional benefits are linked to the pharmacological activities of specific lignans like gomisin N. Studies have explored its effects in the context of conditions for which Schisandra chinensis has been traditionally used, such as liver protection and sedative effects. glpbio.comchemfaces.comjst.go.jpresearchgate.net
Overview of Research Trajectory and Significance in Biomedical Science
The research trajectory of gomisin N has evolved from initial isolation and structural characterization to detailed investigations of its biological activities and underlying molecular mechanisms. Early research focused on identifying and quantifying the lignans present in Schisandra chinensis. koreascience.kr Subsequently, studies began to explore the pharmacological properties of individual gomisins, including gomisin N.
Current research highlights the significance of gomisin N in several areas of biomedical science:
Anti-inflammatory effects: Studies have shown that gomisin N can reduce the production of inflammatory mediators and inhibit signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. oup.comresearchgate.netjst.go.jpnii.ac.jp
Antioxidant activity: Gomisin N has demonstrated antioxidant properties, which are relevant to its potential protective effects against various diseases. mdpi.comnih.govnih.gov
Hepatoprotective effects: Research indicates that gomisin N may protect against liver injury and hepatic steatosis, aligning with the traditional uses of Schisandra chinensis. mdpi.comnih.govjst.go.jpjst.go.jp
Anticancer research: Investigations have explored the potential of gomisin N as an anticancer agent, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including enhancing TRAIL-induced apoptosis and suppressing survival pathways. glpbio.comchemfaces.comspandidos-publications.comthegoodscentscompany.comresearchgate.net
Metabolic effects: More recent research has investigated the impact of gomisin N on lipid metabolism and its potential role in addressing conditions like obesity by influencing adipogenesis, lipogenesis, and adipocyte browning. mdpi.comnih.govmdpi.com
Neuroprotective and Sedative Effects: Studies have explored its neuroprotective potential and its effects on the central nervous system, including augmenting pentobarbital-induced sleep behaviors potentially via the serotonergic and GABAergic systems. glpbio.comresearchgate.netmedchemexpress.com
The ongoing research into gomisin N underscores its significance as a natural product with multifaceted biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents.
Detailed Research Findings:
Research has provided detailed insights into the mechanisms by which gomisin N exerts its effects. For instance, studies on its anti-inflammatory activity in macrophages have shown that gomisin N can reduce nitric oxide (NO) production and the expression of pro-inflammatory cytokines by blocking the phosphorylation of p38 MAPK, ERK 1/2, and JNK. oup.com In the context of cancer research, gomisin N has been shown to enhance TRAIL-induced apoptosis by upregulating death receptor 4 (DR4) and death receptor 5 (DR5) through a reactive oxygen species (ROS)-mediated pathway. spandidos-publications.com Furthermore, it can suppress NF-κB and EGFR signaling pathways, which are involved in cell survival. chemfaces.comresearchgate.net Regarding metabolic effects, gomisin N has been found to inhibit adipogenesis and lipogenesis in adipocytes and enhance fatty acid oxidation, potentially mediated by the activation of AMP-activated protein kinase (AMPK). mdpi.comnih.gov
Data Tables:
Below are illustrative data tables summarizing some reported research findings on gomisin N's effects in various in vitro models.
| Effect | Cell Line / Model | Key Mechanism(s) Involved | Reference |
| Anti-inflammatory | Murine macrophages (Raw 264.7 cells) | Inhibition of NO production, blockage of MAPK phosphorylation | oup.com |
| Apoptosis Induction | Human hepatic carcinoma cells | Induction of apoptosis | glpbio.comchemfaces.com |
| Apoptosis Sensitization | HeLa cells (to TNF-α or TRAIL) | Inhibition of NF-κB and EGFR; Upregulation of DR4/DR5 via ROS | chemfaces.comresearchgate.netspandidos-publications.com |
| Inhibition of Lipogenesis | 3T3-L1 adipocytes, HepG2 cells | Inhibition of adipogenesis and lipogenesis; AMPK activation | mdpi.comnih.govjst.go.jp |
| Sedative/Hypnotic Aid | Mice (pentobarbital-induced sleep test) | Modification of serotonergic and GABAergic systems | glpbio.comresearchgate.netmedchemexpress.com |
| Inhibition of Melanogenesis | Melanocytes, zebrafish embryos | Regulation of PI3K/Akt and MAPK/ERK pathways | mdpi.com |
| Protection against ER Stress | HepG2 cells, mice | Reduction of ER stress markers and triglyceride levels | jst.go.jpjst.go.jp |
| Biological Activity | Observed Outcome |
| Anti-allergic | Inhibition of inflammatory mediator production (IL-6, PGD2, LTC4, β-Hex, COX-2) in mast cells |
| Anticancer | Inhibition of proliferation, induction of apoptosis in hepatic carcinoma cells |
| Hepatoprotective | Protection against CCl4-induced hepatic injury; amelioration of hepatic steatosis |
| Anti-inflammatory | Suppression of inflammatory cytokine expression; inhibition of NF-κB and MAPK |
| Antioxidant | Suppression of oxidative stress-induced apoptosis |
| Anti-obesity | Inhibition of lipid accumulation, induction of brown fat-like phenotype |
| Neuroprotective | Potential effects in ischemic stroke models |
| Sedative/Hypnotic | Augmentation of pentobarbital-induced sleep |
Structure
2D Structure
Properties
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976772 | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |
| Record name | Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Schisandrin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Pharmacological Activities of Gomisin N
Anti-Cancer and Pro-Apoptotic Activities
Gomisin N exhibits notable anti-cancer properties by inhibiting the growth of neoplastic cells and inducing programmed cell death, or apoptosis.
Inhibition of Proliferation in Neoplastic Cells
Gomisin N has been shown to impede the proliferation of various cancer cell lines. Studies have demonstrated its efficacy in inhibiting the growth of human hepatic carcinoma cells. nih.gov Research comparing different lignans (B1203133) from Schisandra chinensis identified Gomisin N as a potent inhibitor of cancer cell proliferation. nih.gov For instance, in human promyelocytic leukemia U937 cells, Gomisin N, but not the related compound Gomisin A, was found to inhibit cell growth in a dose-dependent manner. nih.gov This inhibitory effect on proliferation is a critical aspect of its anti-cancer potential.
Induction of Apoptosis Pathways
A key mechanism underlying the anti-cancer activity of Gomisin N is its ability to induce apoptosis in cancer cells. It has been shown to trigger apoptosis in human hepatic carcinoma cells and human leukemia U937 cells. nih.govnih.gov Gomisin N can enhance apoptosis induced by other agents, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
The pro-apoptotic effects of Gomisin N are mediated through multiple pathways. In the context of TRAIL-induced apoptosis, Gomisin N up-regulates the expression of death receptor 4 (DR4) and DR5, which are crucial for initiating the apoptotic signal. nih.govnih.gov This up-regulation is mediated by an increase in reactive oxygen species (ROS). nih.govnih.gov In leukemia cells, Gomisin N's induction of apoptosis is associated with the mitochondria-mediated intrinsic pathway. nih.gov This involves the down-regulation of the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Table 1: Research Findings on Gomisin N's Pro-Apoptotic Activities
| Cell Line | Apoptosis Induction | Pathway | Key Mediators |
|---|---|---|---|
| Human Hepatic Carcinoma | Induces apoptosis at high concentrations. nih.gov | Intrinsic Pathway | Increased Bax, decreased Bcl-2. nih.gov |
| Human Promyelocytic Leukemia (U937) | Induces apoptosis in a dose-dependent manner. nih.gov | Intrinsic Pathway | Down-regulation of Bcl-2, release of cytochrome c. nih.gov |
| HeLa Cells | Enhances TRAIL-induced apoptosis. nih.gov | Extrinsic Pathway | Up-regulation of DR4 and DR5 via ROS. nih.govnih.gov |
| HeLa Cells | Enhances TNF-α-induced apoptosis. researchgate.net | Extrinsic Pathway | Inhibition of NF-κB and EGFR survival pathways. nih.govresearchgate.net |
Modulation of Apoptotic Markers (e.g., Caspase-3, Caspase-8, PARP-1)
The induction of apoptosis by Gomisin N is further confirmed by its modulation of key apoptotic markers. Gomisin N treatment leads to the proteolytic activation of caspases, which are central executioners of apoptosis. Specifically, it has been shown to induce the activation of caspase-9 and caspase-3 in human leukemia U937 cells. nih.gov The activation of caspase-3 is a critical step, and its inhibition significantly reduces the cytotoxic effects of Gomisin N. nih.gov
Furthermore, Gomisin N enhances the cleavage of caspase-8, caspase-3, and poly(ADP-ribose) polymerase (PARP-1) when used in combination with TRAIL or TNF-α in HeLa cells. nih.govresearchgate.netnih.gov Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, while PARP-1 is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis. nih.govnih.gov However, in Gomisin N-treated U937 cells, caspase-8 was not activated, indicating a reliance on the intrinsic pathway in this cell line. nih.gov
Table 2: Effect of Gomisin N on Apoptotic Markers
| Apoptotic Marker | Effect | Cell Line/Condition |
|---|---|---|
| Caspase-3 | Activation/Cleavage | U937 cells nih.gov |
| Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells | |
| Enhanced cleavage with TNF-α researchgate.net | HeLa cells | |
| Caspase-8 | Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells |
| Not activated | U937 cells nih.gov | |
| Caspase-9 | Activation | U937 cells nih.gov |
| PARP-1 | Degradation/Cleavage | U937 cells nih.gov |
| Enhanced cleavage with TRAIL nih.govnih.gov | HeLa cells | |
| Enhanced cleavage with TNF-α researchgate.net | HeLa cells |
Anti-Inflammatory Effects
In addition to its anti-cancer properties, Gomisin N possesses significant anti-inflammatory effects, primarily through the suppression of pro-inflammatory mediators.
Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, MCP-1)
Gomisin N has been demonstrated to inhibit the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated Raw 264.7 murine macrophages, pre-treatment with Gomisin N reduced the mRNA expression and secretion of IL-1β, IL-6, and TNF-α. nih.govtandfonline.comsentosacy.com
In human periodontal ligament cells stimulated with TNF-α, Gomisin N dose-dependently inhibited the production of IL-6 and the chemokine CCL2 (also known as MCP-1). nih.gov This suppression of key inflammatory cytokines highlights the potential of Gomisin N in mitigating inflammatory responses.
Table 3: Gomisin N's Effect on Pro-inflammatory Cytokine Expression
| Cytokine/Chemokine | Effect | Cell Line/Condition |
|---|---|---|
| IL-1β | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |
| IL-6 | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |
| Inhibited production. nih.gov | TNF-α-stimulated human periodontal ligament cells | |
| TNF-α | Reduced mRNA expression and secretion. nih.govtandfonline.comsentosacy.com | LPS-stimulated Raw 264.7 cells |
| MCP-1 (CCL2) | Inhibited production. nih.gov | TNF-α-stimulated human periodontal ligament cells |
Inhibition of Nitric Oxide (NO) Production
Gomisin N effectively reduces the production of nitric oxide (NO), a key inflammatory mediator. In LPS-stimulated Raw 264.7 macrophages, Gomisin N was found to decrease NO production. nih.govtandfonline.com This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Similarly, in primary cultured rat hepatocytes treated with interleukin 1β, Gomisin N significantly reduced NO production and the levels of iNOS protein and mRNA. nih.gov
Table 4: Inhibition of Nitric Oxide Production by Gomisin N
| Cell Type | Stimulus | Effect on NO Production | Effect on iNOS |
|---|---|---|---|
| Raw 264.7 macrophages | LPS | Reduced. nih.govtandfonline.com | Reduced expression. nih.gov |
| Rat hepatocytes | Interleukin 1β | Reduced. nih.gov | Reduced protein and mRNA levels. nih.gov |
Modulation of Inflammatory Enzymes (e.g., COX-2, iNOS)
Gomisin N has demonstrated significant anti-inflammatory activity by modulating the expression and activity of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), Gomisin N was found to reduce the production of nitric oxide (NO) and inhibit the expression of iNOS. nih.govsentosacy.com This suppression of iNOS is critical, as excessive NO production is a hallmark of inflammatory conditions.
Further research in interleukin 1β-treated rat hepatocytes showed that Gomisin N significantly reduced NO production and lowered the protein and mRNA levels of iNOS. nih.gov The mechanism for this suppression involves the inhibition of transcription factors such as NF-κB (nuclear factor kappa-B) and C/EBPβ (CCAAT/enhancer-binding protein β), which are crucial for the induction of the iNOS gene. nih.gov Additionally, Gomisin N has been reported to possess inhibitory activities against COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.com By downregulating the expression and activity of both iNOS and COX-2, Gomisin N effectively curtails the production of key inflammatory mediators. mdpi.comnih.gov
| Experimental Model | Key Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2 | Reduced NO production; Decreased iNOS and COX-2 levels | mdpi.comsentosacy.com |
| Interleukin 1β-stimulated rat hepatocytes | iNOS | Suppressed iNOS gene expression, protein, and mRNA levels; Reduced NO production | nih.gov |
| In vitro assays | COX-1, COX-2 | Inhibitory activities | mdpi.com |
Antioxidant Properties
The antioxidant capacity of Gomisin N is a cornerstone of its therapeutic potential, contributing significantly to its protective effects in various biological systems.
Gomisin N has been shown to effectively inhibit the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures. nih.govnih.gov In studies involving ethanol-treated HepG2 liver cells, Gomisin N treatment markedly suppressed the production of ROS. nih.gov The mechanism behind this effect includes the downregulation of cytochrome P450 2E1 (CYP2E1), an enzyme that becomes a significant source of ROS following ethanol (B145695) exposure. nih.govomicsdi.org By inhibiting CYP2E1 expression and activity, Gomisin N mitigates a key pathway of alcohol-induced oxidative stress. nih.govresearchgate.net This reduction in ROS helps to prevent subsequent cellular damage, such as lipid peroxidation, thereby preserving cellular integrity. omicsdi.orgresearchgate.net
Beyond directly scavenging ROS, Gomisin N activates endogenous antioxidant defense systems, primarily through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com Research has demonstrated that Gomisin N can significantly increase the expression of Nrf2 and promote its translocation into the nucleus. nih.gov Once in the nucleus, Nrf2 activates its downstream target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which combat oxidative stress. nih.govmdpi.com This activation of the Nrf2 pathway enhances the cell's intrinsic ability to neutralize harmful oxidants and protect itself from damage. nih.gov
Hepatoprotective Activities
Gomisin N exhibits potent protective effects on the liver, addressing multiple facets of liver injury, including fat accumulation and damage from toxins like ethanol. nih.govmdpi.com
Hepatic steatosis, or fatty liver, is characterized by the abnormal accumulation of triglycerides in liver cells. Gomisin N has been shown to effectively alleviate the development of hepatic steatosis in both in vivo and in vitro models. nih.govomicsdi.org In animal models of alcohol-induced liver disease, administration of Gomisin N significantly reduced the accumulation of triglycerides in the liver, as confirmed by histological examinations. nih.govresearchgate.net The underlying mechanism involves the dual regulation of lipid metabolism. Gomisin N reduces the expression of genes involved in lipogenesis (fat synthesis), such as sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD1). nih.govresearchgate.net Concurrently, it increases the expression of genes responsible for fatty acid oxidation (fat breakdown), including peroxisome proliferator-activated receptor-alpha (PPARα). nih.gov Studies have also confirmed its efficacy in non-alcoholic models, such as tunicamycin-induced, endoplasmic reticulum stress-mediated hepatic steatosis. jst.go.jp
| Model | Effect on Lipogenesis Genes (e.g., SREBP-1c, FAS) | Effect on Fatty Acid Oxidation Genes (e.g., PPARα) | Overall Outcome | Reference |
|---|---|---|---|---|
| Chronic-binge ethanol-fed mice | Decreased expression | Increased expression | Reduced hepatic triglyceride accumulation | nih.gov |
| Ethanol-treated HepG2 cells | Decreased expression | Increased expression | Prevented triglyceride accumulation | nih.gov |
| Tunicamycin-injected mice | Not specified | Not specified | Decreased triglyceride levels in liver | jst.go.jp |
Anti-Obesity Effects
Gomisin N has demonstrated notable anti-obesity effects through multiple mechanisms, including the inhibition of fat cell formation, the promotion of a thermogenic phenotype in adipocytes, and the modulation of metabolic processes in vivo.
Research has shown that gomisin N can significantly inhibit the processes of adipogenesis (the formation of adipocytes from preadipocytes) and lipogenesis (the metabolic formation of fat).
In studies utilizing 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, treatment with gomisin N was found to inhibit their differentiation into mature adipocytes in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect is partly achieved by inducing cell cycle arrest at the G1/S phase transition during the early stages of adipogenesis, a process known as mitotic clonal expansion. nih.gov
Gomisin N exerts its inhibitory effects by downregulating the expression of key transcription factors that are essential for adipogenesis, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). proquest.comnih.gov Furthermore, it has been observed to suppress the expression of lipogenic enzymes, including fatty acid synthase (FAS), which are crucial for the synthesis of fatty acids and subsequent triglyceride accumulation. proquest.com The table below summarizes the key molecular targets of gomisin N in the inhibition of adipogenesis and lipogenesis.
| Process | Key Molecular Targets Downregulated by Gomisin N | Cell Model |
| Adipogenesis | PPARγ, C/EBPα, C/EBPβ | 3T3-L1 |
| Lipogenesis | SREBP1, LPAATθ, DGAT1, Lipin1, FAS | 3T3-L1 |
Data derived from studies on 3T3-L1 adipocytes.
Beyond inhibiting fat storage, gomisin N has been found to induce a "browning" of white adipocytes, a process that confers upon them characteristics of brown adipocytes. nih.govmdpi.com Brown adipose tissue (BAT) is specialized in thermogenesis, the process of heat production, which contributes to energy expenditure.
In 3T3-L1 adipocytes, treatment with gomisin N led to an increased expression of thermogenic factors, most notably uncoupling protein 1 (UCP1). nih.govmdpi.com UCP1 is a hallmark of brown and beige adipocytes and plays a critical role in non-shivering thermogenesis. This induction of a brown fat-like phenotype is associated with an enhancement of fatty acid oxidation, further contributing to energy expenditure. proquest.comnih.gov The activation of AMP-activated protein kinase (AMPK) appears to be a key signaling pathway mediating these effects of gomisin N. proquest.comnih.gov
| Effect | Key Markers/Processes Induced by Gomisin N | Cell Model |
| Browning of Adipocytes | Increased UCP1 expression | 3T3-L1 |
| Enhanced Energy Metabolism | Increased fatty acid oxidation | 3T3-L1 |
Data from in vitro studies on 3T3-L1 adipocytes.
The anti-obesity effects of gomisin N observed in cellular models have been corroborated by in vivo studies using animal models of obesity. nih.govresearchgate.net In mice fed a high-fat diet (HFD), administration of gomisin N resulted in a significant reduction in body weight gain and the mass of adipose tissue. nih.govnih.gov
Furthermore, gomisin N treatment was shown to improve several metabolic parameters that are often dysregulated in obesity. This includes a reduction in the serum levels of glucose, total triglycerides, and total cholesterol. nih.govresearchgate.net Additionally, gomisin N administration has been found to markedly reduce the accumulation of triglycerides in the liver, indicating a protective effect against hepatic steatosis (fatty liver) induced by a high-fat diet. nih.govnih.gov
| Parameter | Effect of Gomisin N Administration in HFD-induced Obese Mice |
| Body Weight | Decreased |
| Adipose Tissue Mass | Decreased |
| Serum Glucose | Decreased |
| Serum Total Triglycerides | Decreased |
| Serum Total Cholesterol | Decreased |
| Hepatic Triglyceride Level | Decreased |
Findings from in vivo studies on high-fat diet-induced obese mice. nih.govresearchgate.net
Anti-Diabetic Potential
Gomisin N has demonstrated promising anti-diabetic properties, primarily through its ability to improve glucose homeostasis. nih.gov A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov
In C2C12 myotubes, a cell line model for skeletal muscle, gomisin N was found to enhance the phosphorylation and activation of AMPK. nih.gov This activation led to an increase in glucose uptake, a process facilitated by the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov
In vivo studies using high-fat diet-induced obese mice have further substantiated the anti-diabetic potential of gomisin N. Administration of gomisin N to these mice resulted in a decrease in fasting blood glucose and insulin (B600854) levels. nih.gov Moreover, it improved their glucose tolerance, indicating an enhanced ability to clear glucose from the bloodstream. nih.gov These beneficial effects on glucose metabolism were associated with the activation of AMPK in the skeletal muscle of the treated mice.
Anti-Melanogenesis Activity
Gomisin N has been investigated for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. nih.gov Excessive melanin production can lead to hyperpigmentation disorders.
Studies have shown that gomisin N can effectively reduce melanin content in various cellular models without causing cytotoxicity. nih.gov In both Melan-A, a normal mouse melanocyte cell line, and B16F10 melanoma cells, treatment with gomisin N led to a dose-dependent decrease in melanin levels. nih.gov
The anti-melanogenic activity of gomisin N is attributed to its ability to downregulate the expression of key proteins involved in the melanin synthesis pathway. These include tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). nih.gov Gomisin N also reduces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. nih.gov The inhibitory effects of gomisin N on melanogenesis have also been observed in a zebrafish in vivo model, where it led to a significant reduction in pigmentation. nih.gov
| Cell Line | Effect of Gomisin N | Key Downregulated Proteins |
| Melan-A (mouse melanocytes) | Reduced melanin content | Tyrosinase, TRP-1, TRP-2, MITF |
| B16F10 (mouse melanoma) | Reduced melanin content | Tyrosinase, TRP-1, TRP-2, MITF |
Summary of findings from cellular and in vivo models. nih.gov
Downregulation of Melanogenic Enzyme Expression
Gomisin N has demonstrated significant anti-melanogenic properties by downregulating the expression of key enzymes involved in melanin synthesis. nih.govresearchgate.net Research indicates that gomisin N's inhibitory action on melanogenesis is not due to the direct modulation of the catalytic activity of tyrosinase. nih.govnih.gov Instead, its effects are attributed to the downregulation of pivotal proteins in the melanogenesis pathway. nih.govmdpi.com
Studies have shown that gomisin N effectively reduces melanin content in a dose-dependent manner without exhibiting cellular toxicity. nih.govresearchgate.net This reduction in melanin is achieved through the decreased expression of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression. researchgate.netnih.gov Consequently, the expression of downstream targets of MITF, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also suppressed. nih.govnih.govmdpi.com This effect has been consistently observed in various models, including B16F10 mouse melanoma cells, human cells, and in vivo zebrafish embryos. nih.govnih.gov
The mechanism underlying this downregulation involves the modulation of specific signaling pathways. Gomisin N has been found to inactivate the melanocortin 1 receptor (MC1R) signaling pathway, leading to reduced levels of MC1R and adenylyl cyclase 2. nih.govmdpi.com Furthermore, the anti-melanogenic effects of gomisin N are associated with the activation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.govnih.gov Increased phosphorylation of Akt and ERK is believed to play a role in the inhibition of MITF expression and subsequent melanogenesis. researchgate.netnih.gov
| Target Protein/Pathway | Effect of Gomisin N | Observed in |
|---|---|---|
| MITF | Downregulation | Mouse and human cells, zebrafish embryos |
| Tyrosinase | Downregulation of expression | Mouse and human cells, zebrafish embryos |
| TRP-1 | Downregulation of expression | Mouse and human cells, zebrafish embryos |
| TRP-2 | Downregulation of expression | Mouse and human cells, zebrafish embryos |
| MC1R Signaling Pathway | Inactivation | Melan-A cells |
| PI3K/Akt Pathway | Activation | Melan-A cells |
| MAPK/ERK Pathway | Activation | Melan-A cells |
Neuroprotective Effects
Improvement in Alzheimer's Disease Models
Gomisin N has shown promise as a neuroprotective agent in preclinical models of Alzheimer's disease (AD). nih.govuni.lu Studies utilizing both rat and mouse models of AD have demonstrated that treatment with gomisin N can significantly improve learning and memory deficits. nih.gov A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. uni.lu Treatment with gomisin N has been found to reduce the area of Aβ plaques in the hippocampus and cortex of these animal models. nih.gov
The neuroprotective effects of gomisin N in the context of AD are linked to its ability to combat oxidative stress, a major contributor to neuronal dysfunction in the disease. nih.govuni.lu The underlying mechanism involves the targeting of Glycogen (B147801) Synthase Kinase 3β (GSK3β) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov In vitro studies using SH-SY5Y/APPswe cells subjected to oxidative stress showed that gomisin N significantly upregulated the expression of Nrf2 and its downstream antioxidant proteins, NQO1 and HO-1. nih.gov This effect was accompanied by an increase in the phosphorylation of GSK3β at Ser9, which is an inhibitory phosphorylation site. nih.gov The activation of the Nrf2 pathway by gomisin N promotes the nuclear translocation of Nrf2, allowing it to activate the transcription of antioxidant genes. nih.govuni.lu
Attenuating Cerebral Ischemia-Reperfusion Injury
Gomisin N has been shown to exert protective effects against cerebral ischemia-reperfusion (I/R) injury, a condition that can lead to neuronal damage following a stroke. nih.gov In animal models of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of gomisin N led to a significant improvement in neurological and locomotor function. nih.gov Furthermore, it was observed to reduce the volume of cerebral infarction. nih.gov
The mechanism behind this neuroprotection appears to be the inhibition of autophagy. nih.gov Following cerebral I/R injury, there is an increase in the number of autophagosomes in the penumbra region of the infarct. nih.gov Treatment with gomisin N was found to suppress this increase in autophagy. nih.gov This anti-autophagic effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov In vitro studies using PC12 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) confirmed that gomisin N treatment suppressed autophagy and upregulated the expression of proteins in the PI3K/Akt/mTOR pathway. nih.gov The expression ratio of LC3II/LC3I, a marker of autophagy, was downregulated by gomisin N, while the level of p62, a protein degraded during autophagy, was upregulated. nih.gov
Sedative and Hypnotic Bioactivity
Gomisin N exhibits sedative and hypnotic properties, which are thought to be mediated through the modulation of the serotonergic and GABAergic systems. researchgate.netnih.gov In animal studies, gomisin N has been shown to have a weak sedative effect on its own but can significantly augment pentobarbital-induced sleep. researchgate.netnih.govsci-hub.se It produces a dose-dependent increase in sleep duration in pentobarbital-treated mice. researchgate.netnih.gov
The hypnotic effects of gomisin N appear to be linked to its interaction with the GABAergic system, as its effects can be inhibited by flumazenil, a specific GABAA-BZD receptor antagonist. researchgate.netnih.gov This suggests that gomisin N may act on the benzodiazepine (B76468) binding site of the GABAA receptor. sci-hub.se Furthermore, gomisin N has been shown to reverse insomnia in rodent models induced by p-chlorophenylalanine (PCPA) and caffeine (B1668208). researchgate.netnih.gov It also exhibits a synergistic effect with 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (B10506), indicating an interaction with the serotonergic system. researchgate.netnih.gov
| Experimental Model | Effect of Gomisin N | Proposed Mechanism |
|---|---|---|
| Pentobarbital-treated mice | Dose-dependent increase in sleep duration | Modification of serotonergic and GABAergic systems |
| p-chlorophenylalanine (PCPA)-induced insomnia model | Reversal of insomnia | Interaction with the serotonergic system |
| Caffeine-induced insomnia model | Reversal of insomnia | Not specified |
| Interaction with Flumazenil | Inhibition of hypnotic effects | Action on GABAA-BZD receptors |
Effects on Steroidogenesis
Promotion of Testosterone (B1683101) and 17β-estradiol Production
Gomisin N has been found to influence the production of steroid hormones, particularly testosterone. nih.govnih.govresearchgate.net In studies using TM3 Leydig cells, gomisin N demonstrated the ability to recover testosterone levels that had been lowered by oxidative stress or exposure to benzyl (B1604629) butyl phthalate (B1215562) (BBP). nih.govresearchgate.net This effect is, in part, attributed to its antioxidant properties. researchgate.net
The mechanism by which gomisin N promotes testosterone production involves the induction of enzymes crucial for testosterone biosynthesis. nih.govkoreascience.kr It has been shown to increase the mRNA expression of 3β-hydroxysteroid dehydrogenase type 4 (3β-HSD4), 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), and 17,20-desmolase in TM3 Leydig cells. nih.govkoreascience.kr Furthermore, gomisin N can counteract the negative effects of certain compounds on testosterone synthesis. For instance, it has been shown to reverse the BBP-induced upregulation of testosterone attenuation-related genes, such as CYP19α1 (aromatase), which converts testosterone to 17β-estradiol. nih.govresearchgate.netresearchgate.net By suppressing the expression of CYP19α1, gomisin N can help maintain higher levels of testosterone. nih.govresearchgate.net
Modulation of Steroidogenic Enzyme Expression (e.g., CYP11A1, CYP17A1)
Gomisin N's interaction with the expression of key steroidogenic enzymes, particularly those central to the initial stages of steroid synthesis, has been a subject of scientific investigation. Steroidogenesis is a complex process involving a cascade of enzymes, with Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) and Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1) playing pivotal roles. CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the conversion of cholesterol to pregnenolone (B344588), the first and rate-limiting step in the synthesis of all steroid hormones. semanticscholar.org Subsequently, CYP17A1 is essential for the production of androgens and estrogens.
Research into the effects of gomisin N on testosterone production in TM3 Leydig cells has provided insights into its modulatory role. In a study investigating the impact of the endocrine disruptor benzyl butyl phthalate (BBP), the expression levels of several genes related to testosterone biosynthesis were examined. The findings indicated that under the studied conditions, gomisin N did not alter the expression of key testosterone biosynthesis-related genes, including CYP11A1 and CYP17A1. nih.gov This suggests that gomisin N's protective effects on testosterone production, particularly in the context of certain chemical exposures, may not be mediated through the direct upregulation of these specific enzymes.
The study's focus was on the compound's ability to counteract the negative effects of BBP. While BBP exposure was shown to upregulate genes related to testosterone attenuation, the primary testosterone-synthesizing genes, such as CYP11A1 and CYP17A1, remained unchanged by gomisin N treatment in this model. nih.gov
Table 1: Effect of Gomisin N on the Expression of Key Steroidogenic Genes in TM3 Leydig Cells
| Gene | Function in Steroidogenesis | Observed Effect of Gomisin N |
| CYP11A1 | Catalyzes the conversion of cholesterol to pregnenolone (rate-limiting step). | No significant change in expression. nih.gov |
| CYP17A1 | Essential for the synthesis of androgens and estrogens. | No significant change in expression. nih.gov |
Mitigation of Endocrine Disruptor-Induced Dysfunction (e.g., Benzyl Butyl Phthalate)
Gomisin N has demonstrated a protective capacity against the dysfunction of testosterone production induced by the endocrine disruptor benzyl butyl phthalate (BBP). nih.gov BBP is a widely used plasticizer that has been identified as a potential disruptor of the male reproductive system. bohrium.comresearchgate.net Its mechanism of action can involve the alteration of gene expression related to steroid hormone synthesis and metabolism. nih.gov
In a study utilizing TM3 Leydig cells, a cell line used for studying testosterone synthesis, exposure to BBP was found to impair testosterone production. This impairment was not linked to changes in the primary testosterone biosynthesis genes but rather to the upregulation of genes associated with testosterone attenuation, specifically Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1) and Cytochrome P450 Family 19 Subfamily A Member 1 (CYP19A1, also known as aromatase). nih.govresearchgate.net The upregulation of these genes, coupled with the generation of reactive oxygen species (ROS), led to a decrease in testosterone levels. nih.gov
Gomisin N was shown to effectively counteract the detrimental effects of BBP. The compound significantly reversed the BBP-induced expression of the testosterone attenuation-related gene CYP19A1, returning its levels to normal. nih.govresearchgate.net This action is believed to be a key mechanism through which gomisin N restores testosterone production in the presence of BBP. The study suggests that the antioxidant properties of gomisin N, particularly its ability to scavenge ROS, may play a role in this protective effect. nih.gov By suppressing the expression of CYP19A1, gomisin N helps to minimize the BBP-induced dysfunction in testosterone production by TM3 Leydig cells. nih.govresearchgate.net
Table 2: Protective Effects of Gomisin N on Benzyl Butyl Phthalate (BBP)-Induced Dysfunction in TM3 Leydig Cells
| Parameter | Effect of BBP (50 µM) | Effect of Gomisin N in the presence of BBP |
| Testosterone Levels | Attenuated | Improved/Restored nih.gov |
| CYP1B1 Expression | Upregulated | Not specified as reversed by Gomisin N |
| CYP19A1 Expression | Upregulated | Significantly reversed to normal levels nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | Generated | Scavenging activity noted nih.gov |
Anti-Allergic Effects on Mast Cell-Mediated Inflammation
Gomisin N, a bioactive compound found in the fruits of Schisandra chinensis, has been identified as a potent agent with anti-allergic properties. nih.govtandfonline.com Its effects have been evaluated in the context of mast cell-mediated allergic and inflammatory responses. Mast cells are key players in allergic reactions, releasing a variety of inflammatory mediators upon stimulation. nih.gov
Research conducted on mouse bone marrow-derived mast cells (BMMCs) has elucidated the mechanism of gomisin N's anti-allergic action. When these cells were stimulated with PMA (phorbol 12-myristate 13-acetate) and A23187 (a calcium ionophore), a significant inflammatory response was induced. Gomisin N was found to inhibit this response by downregulating the production of several key allergic and inflammatory mediators. nih.govtandfonline.com
Specifically, gomisin N was shown to inhibit the PMA + A23187-induced production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.govtandfonline.com Furthermore, its inhibitory effects extended to other important mediators of allergic reactions, including prostaglandin (B15479496) D2 (PGD2), leukotriene C4 (LTC4), and β-hexosaminidase (β-Hex), which is a marker of mast cell degranulation. nih.govtandfonline.com The study also revealed that gomisin N inhibited the expression of the cyclooxygenase-2 (COX-2) protein, an enzyme involved in the synthesis of prostaglandins. nih.govtandfonline.com These findings collectively indicate that gomisin N has the potential to be a therapeutic agent for the treatment of allergic diseases by targeting mast cell-mediated inflammation. nih.gov
Table 3: Inhibitory Effects of Gomisin N on Allergic Mediators in Stimulated Mouse Bone Marrow-Derived Mast Cells (BMMCs)
| Allergic Mediator | Function | Effect of Gomisin N |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | Inhibited production. nih.govtandfonline.com |
| Prostaglandin D2 (PGD2) | Mediator of allergic inflammation. | Inhibited production. nih.govtandfonline.com |
| Leukotriene C4 (LTC4) | Potent mediator of bronchoconstriction and inflammation. | Inhibited production. nih.govtandfonline.com |
| β-hexosaminidase (β-Hex) | Marker of mast cell degranulation. | Inhibited release. nih.govtandfonline.com |
| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin synthesis. | Inhibited protein expression. nih.govtandfonline.com |
Molecular Mechanisms of Action of Gomisin N
Regulation of Cell Signaling Pathways
Gomisin N's pharmacological activities are largely attributed to its capacity to interact with and regulate key signaling cascades within the cell. The following sections detail its modulatory effects on several critical pathways.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Gomisin N has been shown to modulate this pathway in various cellular contexts. In liver cancer cells, Gomisin N inhibits the PI3K/Akt pathway, leading to reduced cell viability and the induction of apoptosis. nih.govhkbu.edu.hk Mechanistic studies in HepG2 and HCCLM3 cells revealed that Gomisin N lowers the protein levels of phosphorylated PI3K (p85 tyrosine 458) and phosphorylated Akt (serine 473). hkbu.edu.hk
Conversely, in melanocytes, Gomisin N activates the PI3K/Akt pathway. nih.gov Treatment of Melan-A cells with Gomisin N resulted in increased levels of phosphorylated Akt, which is associated with the inhibition of melanin (B1238610) synthesis. nih.gov This suggests that the effect of Gomisin N on the PI3K/Akt pathway is cell-type specific. Furthermore, in the context of Alzheimer's disease models, the neuroprotective effects of Gomisin N are linked to the PI3K/Akt pathway, as a PI3K inhibitor was found to reverse the beneficial effects of Gomisin N. nih.gov
Table 1: Modulation of PI3K/Akt Pathway by Gomisin N
| Cell Type | Effect of Gomisin N | Downstream Consequences | Reference |
|---|---|---|---|
| Liver Cancer Cells (HepG2, HCCLM3) | Inhibition | Reduced cell viability, apoptosis | nih.govhkbu.edu.hk |
| Melanocytes (Melan-A) | Activation | Inhibition of melanogenesis | nih.gov |
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.comresearchgate.net Gomisin N has demonstrated the ability to modulate this pathway. In melanocytes, Gomisin N treatment leads to an increase in the phosphorylation of ERK1/2. nih.gov This activation of the MAPK/ERK pathway is believed to contribute to the inhibitory effect of Gomisin N on melanogenesis. nih.gov
In the context of adipogenesis, Gomisin N has been found to inhibit the activation of ERK. nih.gov This suppression of ERK signaling is associated with the inhibition of mitotic clonal expansion during the early stages of adipocyte differentiation. nih.gov
Table 2: Modulation of MAPK/ERK Pathway by Gomisin N
| Cell Type | Effect of Gomisin N | Downstream Consequences | Reference |
|---|---|---|---|
| Melanocytes (Melan-A) | Activation (increased p-ERK) | Inhibition of melanogenesis | nih.gov |
AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a central role in regulating metabolism. frontiersin.org Gomisin N has been identified as an activator of the AMPK pathway in various cell types. mdpi.comnih.govnih.gov In C2C12 myotubes, Gomisin N enhances the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov This activation leads to stimulated glucose uptake and increased expression of genes involved in mitochondrial biogenesis and fatty acid oxidation. nih.gov
Similarly, in 3T3-L1 adipocytes, Gomisin N treatment dose-dependently increases AMPK phosphorylation. mdpi.com This activation of AMPK is crucial for the thermogenic effects of Gomisin N and the reduction of lipid accumulation. mdpi.com In HepG2 cells, Gomisin N stimulates the phosphorylation of AMPK, leading to a decrease in the expression of lipogenesis genes and an increase in fatty acid oxidation genes. nih.gov The inhibitory effects of Gomisin N on hepatic steatosis are mediated through this AMPK activation. nih.gov
Table 3: Activation of AMPK Pathway by Gomisin N
| Cell Type | Downstream Effects | Consequence | Reference |
|---|---|---|---|
| C2C12 Myotubes | Increased phosphorylation of AMPK and ACC, translocation of GLUT4 | Enhanced glucose uptake, increased mitochondrial biogenesis and fatty acid oxidation | nih.gov |
| 3T3-L1 Adipocytes | Increased phosphorylation of AMPK and ACC | Induction of a brown fat-like phenotype, reduced lipid accumulation | mdpi.com |
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. nih.govpreprints.org Gomisin N has been shown to inhibit the NF-κB signaling pathway. In a study on HeLa cells, Gomisin N was found to enhance TNF-α-induced apoptosis by suppressing the activation of NF-κB. researchgate.net This was achieved by inhibiting the activation of IKKα, a key kinase in the NF-κB pathway. researchgate.net While some studies have focused on Gomisin A, a related lignan (B3055560), and its inhibitory effects on the NF-κB pathway in microglia, the direct inhibitory action of Gomisin N on this pathway is also evident. nih.govresearchgate.net
The epidermal growth factor receptor (EGFR) signaling pathway plays a significant role in cell proliferation and survival and is often dysregulated in cancer. mdpi.com Research has indicated that Gomisin N can suppress the EGFR signaling pathway. In HeLa cells, Gomisin N was found to inhibit the p38-mediated phosphorylation of EGFR at Ser-1046/7 and the subsequent endocytosis of the receptor, which is a pro-survival pathway. researchgate.net This suppression of EGFR signaling, in conjunction with NF-κB inhibition, contributes to the enhancement of TNF-α-induced apoptosis by Gomisin N. researchgate.net
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Gomisin N has been demonstrated to activate the Nrf2 signaling pathway, contributing to its neuroprotective effects. nih.gov In cellular models of Alzheimer's disease, Gomisin N significantly upregulated the expression of Nrf2 and its downstream target genes, such as NQO1 and HO-1. nih.gov This activation of the Nrf2 pathway helps to combat oxidative stress, a key pathological feature of neurodegenerative diseases. nih.govresearchgate.net The study also showed that Gomisin N promoted the nuclear translocation of Nrf2, which is essential for its transcriptional activity. nih.gov
Table 4: Activation of Nrf2 Signaling Pathway by Gomisin N
| Cell Model | Key Findings | Consequence | Reference |
|---|---|---|---|
| SHSY-5Y/APPswe cells with H₂O₂ injury | Upregulated expression of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 | Neuroprotection against oxidative stress | nih.gov |
Wnt/β-catenin Signaling Pathway Inhibition
Gomisin N has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Research conducted on HCT116 human colorectal cancer cells demonstrated that Gomisin N can disrupt this pathway. The mechanism of inhibition appears to involve the disruption of the interaction between β-catenin and its specific DNA target sequences, known as TCF binding elements (TBE), rather than altering the expression level of the β-catenin protein itself. This inhibition leads to a subsequent decrease in the expression of Cyclin D1, a key target gene of the Wnt/β-catenin pathway, which contributes to cell cycle arrest at the G0/G1 phase.
Upregulation of TRAIL Receptors (Death Receptor 4 and 5)
A significant mechanism of action for Gomisin N is its ability to enhance apoptosis induced by the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net Many cancer cells develop resistance to TRAIL-induced apoptosis, limiting its therapeutic potential. nih.gov Gomisin N addresses this by transcriptionally upregulating the expression of TRAIL receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5). nih.govnih.gov This sensitization mechanism is linked to an increase in the generation of reactive oxygen species (ROS). nih.gov The elevated ROS levels lead to the upregulation of DR4 and DR5, which in turn potentiates the TRAIL-induced apoptotic cascade, involving the cleavage of caspase-8, caspase-3, and PARP-1. nih.govnih.gov Studies have shown that neutralizing DR4 and DR5, or using an antioxidant like N-acetyl cysteine (NAC) to inhibit ROS production, can significantly reduce the enhanced apoptosis, confirming the critical role of this pathway. nih.gov
Modification of GABAergic and Serotonergic Systems
Gomisin N has been shown to produce sedative and hypnotic bioactivity by modifying the serotonergic and GABAergic systems. nih.gov Research indicates that Gomisin N can augment pentobarbital-induced sleep behaviors. nih.govresearchgate.net Its hypnotic effects were found to be inhibited by flumazenil, a specific antagonist of the GABAA-benzodiazepine (BZD) receptor, suggesting that Gomisin N acts as a positive allosteric modulator at this receptor. nih.govsci-hub.se Furthermore, Gomisin N demonstrated a synergistic effect with the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP) and could reverse insomnia models induced by p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor. nih.govsci-hub.se These findings collectively point to the involvement of both the GABAergic and serotonergic systems in the central nervous system effects of Gomisin N. nih.gov
GSK3β Inhibition
Recent studies have implicated Gomisin N in the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in various cellular processes and a therapeutic target in neurodegenerative diseases like Alzheimer's. uni.lunih.gov In experimental models of Alzheimer's disease, Gomisin N was found to increase the phosphorylation of GSK3β at the Serine 9 residue (p-GSK3βSer9). uni.lunih.gov This specific phosphorylation event inhibits the enzymatic activity of GSK3β. uni.lu The inhibition of GSK3β by Gomisin N is part of a broader neuroprotective mechanism that also involves the activation of the Nrf2 signaling pathway, which helps combat oxidative stress, a key pathological feature of Alzheimer's disease. uni.lunih.govbohrium.com
Modulation of Gene Expression Profiles
Gomisin N exerts its biological effects in part by altering the expression of specific genes involved in processes such as melanogenesis and inflammation.
Melanogenesis-Related Gene Expression (e.g., MITF, Tyrosinase, TRP-1, TRP-2, MC1R)
Gomisin N has demonstrated significant anti-melanogenic properties by downregulating the expression of key genes involved in melanin synthesis. nih.govnih.gov It reduces melanin content by repressing the expression of the melanocortin 1 receptor (MC1R). nih.govnih.govcabidigitallibrary.org This leads to the subsequent downregulation of microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis. nih.govnih.gov Consequently, the expression of MITF's target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also decreased. nih.govnih.gov This coordinated downregulation of the core melanogenic machinery results in a potent inhibitory effect on melanin production, as observed in both mammalian cells and zebrafish embryos. nih.govnih.gov
Table 1: Effect of Gomisin N on Melanogenesis-Related Gene and Protein Expression
| Gene/Protein | Effect of Gomisin N | Cell/Animal Model |
|---|---|---|
| MC1R | Downregulation | Melan-A cells |
| MITF | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |
| Tyrosinase | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |
| TRP-1 | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |
| TRP-2 | Downregulation | Melan-A cells, MNT-1 cells, Zebrafish embryos |
Inflammatory Gene Expression (e.g., Interleukin-6, Tumor Necrosis Factor-α, Monocyte Chemotactic Protein-1)
Gomisin N exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. sentosacy.comnih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophages and tumor necrosis factor-α (TNF-α)-stimulated human periodontal ligament cells (HPDLCs), Gomisin N was shown to reduce the expression and secretion of several key inflammatory mediators. sentosacy.comnih.govnih.gov It effectively inhibits the production of Interleukin-6 (IL-6) and TNF-α at both the mRNA and protein levels. sentosacy.com Additionally, in HPDLCs, Gomisin N was found to inhibit the production of CC chemokine ligand 2 (CCL2), also known as monocyte chemotactic protein-1 (MCP-1). nih.gov The inhibitory mechanism involves the blockage of key signaling pathways, including the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK). nih.govnih.gov
Table 2: Effect of Gomisin N on Inflammatory Mediator Production
| Inflammatory Mediator | Effect of Gomisin N | Cell Model | Stimulant |
|---|---|---|---|
| Interleukin-6 (IL-6) | Inhibition | Raw 264.7 cells, HPDLCs | LPS, TNF-α |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | Raw 264.7 cells | LPS |
| Monocyte Chemotactic Protein-1 (MCP-1/CCL2) | Inhibition | HPDLCs | TNF-α |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxytryptophan (5-HTP) |
| β-catenin |
| Cyclin D1 |
| Flumazenil |
| Gomisin N |
| Interleukin-6 (IL-6) |
| Monocyte Chemotactic Protein-1 (MCP-1) |
| N-acetyl cysteine (NAC) |
| p-chlorophenylalanine (PCPA) |
| Pentobarbital |
Lipogenic Gene Expression (e.g., FAS, ACC1, GPAT)
Gomisin N has been shown to modulate the expression of key genes involved in lipogenesis, the metabolic process of synthesizing fatty acids. In studies using 3T3-L1 adipocytes, treatment with gomisin N resulted in a notable decrease in the expression of crucial lipogenic proteins. mdpi.com Specifically, treatment with 25 μM of gomisin N led to a 33.4% reduction in Fatty Acid Synthase (FAS), a pivotal enzyme in the synthesis of fatty acids. mdpi.com
Furthermore, gomisin N influences the activity of Acetyl-CoA Carboxylase 1 (ACC1), another rate-limiting enzyme in fatty acid synthesis. The compound promotes the phosphorylation of ACC, a modification that leads to its inactivation. mdpi.com This effect is mediated through the activation of AMP-activated protein kinase (AMPK). mdpi.com Research conducted on high-fat diet-fed mice corroborates these findings, showing that gomisin N administration effectively reduces the mRNA levels of FAS in adipose tissue. nih.gov
Table 1: Effect of Gomisin N on Lipogenic Protein Expression in 3T3-L1 Adipocytes
| Protein | Concentration of Gomisin N | Percentage Reduction | Reference |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | 25 μM | 33.4% | mdpi.com |
Adipogenic Gene Expression (e.g., PPARγ, C/EBPα, Fabp4)
Gomisin N demonstrates significant inhibitory effects on adipogenesis by downregulating the expression of master transcriptional regulators. mdpi.com Adipogenesis is controlled by transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are essential for the differentiation of pre-adipocytes into mature fat cells. mdpi.comnih.gov
In vitro studies on 3T3-L1 cells revealed that treatment with 25 μM of gomisin N markedly reduced the protein levels of PPARγ by 42.3% and C/EBPα by 20.8%. mdpi.com Consistent with this, the mRNA levels of Pparγ, C/ebpα, and Fatty Acid-Binding Protein 4 (Fabp4) were also significantly decreased. mdpi.com These findings are supported by in vivo studies where gomisin N administration to mice on a high-fat diet effectively lowered the mRNA expression of PPARγ and C/EBPα in epididymal adipose tissue. nih.gov The compound also represses the expression of histone H3K4 methyltransferase MLL4, which may contribute to the downregulation of PPARγ. nih.govresearchgate.net
Table 2: Effect of Gomisin N on Adipogenic Protein Expression in 3T3-L1 Adipocytes
| Protein | Concentration of Gomisin N | Percentage Reduction | Reference |
|---|---|---|---|
| PPARγ | 25 μM | 42.3% | mdpi.com |
| C/EBPα | 25 μM | 20.8% | mdpi.com |
Thermogenic Gene Expression (e.g., Uncoupling Protein 1)
Gomisin N has been found to induce a brown fat-like phenotype in white adipocytes, a process known as "browning," by upregulating thermogenic gene expression. mdpi.comnih.gov A key protein in this process is Uncoupling Protein 1 (UCP1), which is predominantly found in the mitochondria of brown adipose tissue and is central to non-shivering thermogenesis. nih.govfrontiersin.org UCP1 dissipates the proton gradient across the inner mitochondrial membrane, generating heat instead of ATP. frontiersin.org
Studies have demonstrated that gomisin N increases the expression of thermogenic factors, including UCP1, in 3T3-L1 adipocytes in a dose-dependent manner. mdpi.comnih.gov This upregulation of UCP1 is associated with increased energy expenditure. mdpi.com The mechanism appears to be mediated by the activation of AMPK signaling. mdpi.com In addition to UCP1, gomisin N also elevates the expression of other thermogenic genes such as FGF21, PRDM16, and PGC1α. mdpi.com
Steroidogenic Enzyme Gene Expression (e.g., CYP11A1, CYP17A1, CYP1β1, CYP19α1)
Current research literature available from the performed searches does not provide specific information regarding the direct effects of gomisin N on the gene expression of steroidogenic enzymes such as Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1), Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1β1), or Cytochrome P450 Family 19 Subfamily A Member 1 (CYP19α1). These enzymes are critical for the synthesis of various steroid hormones from cholesterol. nih.govnih.gov
Upregulation of Lipid Storage Droplet (Lsd)-2 and Hormone-Sensitive Lipase (Hsl)
In a diet-induced obesity model using Drosophila melanogaster, administration of gomisin N was shown to specifically upregulate the expression of Lipid Storage Droplet-2 (Lsd-2) and Hormone-Sensitive Lipase (Hsl). researchgate.net Lsd-2 is the Drosophila homolog of mammalian perilipin 2, a protein that coats lipid droplets and plays a role in regulating lipid accumulation and lipolysis. sdbonline.orgresearchgate.net Hsl is a key enzyme in the mobilization of stored fats. sdbonline.org The upregulation of these genes was associated with a reduction in body weight in the high-fat diet-fed flies, suggesting that gomisin N may influence lipid metabolism and storage through these pathways. researchgate.net
Enzyme Activity Modulation
Caspase Cascade Activation (Caspase-3, Caspase-8)
Gomisin N can modulate apoptotic pathways by sensitizing cancer cells to apoptosis inducers. nih.govnih.gov Specifically, it has been shown to enhance apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). nih.gov The mechanism involves the activation of the extrinsic apoptosis pathway, which relies on a cascade of enzymes known as caspases. nih.gov
While gomisin N alone does not affect the activation of Caspase-8 or Caspase-3, pretreatment with the compound significantly enhances the TRAIL-induced cleavage of these caspases. nih.gov Caspase-8 is an initiator caspase that, upon activation, cleaves and activates downstream executioner caspases like Caspase-3. mdpi.com This enhanced activation was confirmed by the observation that a pan-caspase inhibitor, z-VAD-FMK, could block the apoptosis promoted by the combined treatment of gomisin N and TRAIL. nih.govnih.gov These results indicate that gomisin N potentiates TRAIL-induced apoptosis through the Caspase-8 and Caspase-3 cascade. nih.gov
PARP-1 Cleavage
Gomisin N has been shown to play a role in the induction of apoptosis, a programmed cell death, through a caspase-dependent pathway that culminates in the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 is a hallmark of apoptosis.
Research indicates that Gomisin N enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov In this context, Gomisin N treatment, in conjunction with TRAIL, significantly potentiates the cleavage of caspase-8 and caspase-3. nih.gov These caspases are key executioners in the apoptotic cascade. The activation of caspase-3, in turn, leads to the cleavage of PARP-1. nih.gov This process was confirmed by studies where the pan-caspase inhibitor z-VAD-FMK was able to prevent the PARP-1 cleavage and apoptosis induced by the combined treatment of Gomisin N and TRAIL, thereby confirming the caspase-dependent nature of this pathway. nih.gov While Gomisin N or TRAIL alone only weakly induced PARP-1 cleavage, their combination markedly enhanced it. nih.gov
Table 1: Effect of Gomisin N on TRAIL-Induced Apoptotic Protein Cleavage
| Treatment | Caspase-8 Cleavage | Caspase-3 Cleavage | PARP-1 Cleavage |
|---|---|---|---|
| Control | - | - | - |
| Gomisin N alone | - | - | Weak |
| TRAIL alone | Weak | Weak | Weak |
| Gomisin N + TRAIL | Enhanced | Enhanced | Significantly Enhanced |
Indirect Inhibition of Tyrosinase Activity
Gomisin N exerts an anti-melanogenic effect not by directly inhibiting the catalytic activity of tyrosinase, the key enzyme in melanin synthesis, but through an indirect mechanism involving the regulation of signaling pathways and the expression of melanogenesis-related proteins. nih.govnih.gov
Studies have demonstrated that Gomisin N does not modulate the catalytic activity of mushroom tyrosinase in vitro. nih.gov Instead, its inhibitory action on melanin production stems from its ability to downregulate the expression of crucial melanogenic proteins. nih.govnih.gov Gomisin N has been found to reduce the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation. nih.govbohrium.com Consequently, the expression of its downstream targets, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is also suppressed. nih.gov
The underlying mechanism for this downregulation involves the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. nih.govnih.gov Gomisin N has been observed to activate AKT phosphorylation, which in turn can inhibit MITF expression. nih.gov This indirect regulatory action on key signaling cascades ultimately leads to a reduction in melanin synthesis. nih.govnih.gov The anti-melanogenic properties of Gomisin N have been observed in both mammalian cell lines and in vivo in zebrafish embryos. nih.gov
Table 2: Effect of Gomisin N on Melanogenesis-Related Protein Expression
| Protein | Effect of Gomisin N |
|---|---|
| Melanocortin 1 receptor (MC1R) | Downregulated |
| Microphthalmia-associated transcription factor (MITF) | Downregulated |
| Tyrosinase | Downregulated |
| Tyrosinase-related protein-1 (TRP-1) | Downregulated |
Modulation of COX-2 and iNOS Enzyme Activity
Gomisin N has demonstrated anti-inflammatory properties through its ability to modulate the expression and activity of key pro-inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Research has shown that Gomisin N significantly reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial and macrophage cells. mdpi.comresearchgate.net This reduction in NO is a direct consequence of the downregulation of iNOS expression at both the mRNA and protein levels. The mechanism of iNOS suppression by Gomisin N involves the inhibition of the transcription factors NF-κB and C/EBPβ, which are crucial for the induction of the iNOS gene.
Table 3: Effect of Gomisin N on Pro-inflammatory Enzyme Expression
| Enzyme | Effect on Expression | Mediating Factors |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Downregulated | Inhibition of NF-κB and C/EBPβ |
Role in Endoplasmic Reticulum (ER) Stress Response
Gomisin N has been identified as a modulator of the endoplasmic reticulum (ER) stress response, a cellular state triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.
Inhibition of ER Stress Marker Expression (e.g., GRP78, CHOP, XBP-1)
Studies have shown that Gomisin N can effectively inhibit the expression of key markers of ER stress. In response to ER stress inducers like tunicamycin (B1663573) or palmitate, the expression of glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and X-box-binding protein-1 (XBP-1) is typically upregulated. nih.gov Treatment with Gomisin N has been demonstrated to reverse these effects, leading to a reduction in the expression of these ER stress markers in HepG2 cells. nih.gov
Prevention of ER Stress-Induced Apoptosis and Steatosis
By mitigating ER stress, Gomisin N can prevent the downstream pathological consequences, such as apoptosis and hepatic steatosis (fatty liver). The inhibitory effects of Gomisin N on ER stress have been confirmed in vivo, where it reduced the expression of ER stress markers and decreased triglyceride levels in the livers of tunicamycin-injected mice. nih.gov Furthermore, Gomisin N has been shown to decrease the expression of inflammatory and lipogenic genes in palmitate-incubated HepG2 cells, thereby ameliorating hepatic steatosis induced by ER stress. nih.gov
Downregulation of Heat Shock Protein Hsp90 Family Member (dGRP94)
In a Drosophila melanogaster model of diet-induced obesity, Gomisin N administration was associated with the downregulation of the heat shock protein Hsp90 family member, dGRP94. nih.govnih.gov GRP94 is a key regulator of the endoplasmic reticulum stress response. nih.gov The downregulation of dGRP94 by Gomisin N in this model suggests another mechanism by which this compound may contribute to the amelioration of metabolic stress. nih.govnih.gov
Table 4: Summary of Gomisin N's Role in the ER Stress Response
| ER Stress Component | Effect of Gomisin N |
|---|---|
| GRP78 Expression | Inhibition |
| CHOP Expression | Inhibition |
| XBP-1 Expression | Inhibition |
| ER Stress-Induced Apoptosis | Prevention |
| ER Stress-Induced Steatosis | Prevention |
Regulation of Reactive Oxygen Species (ROS) Homeostasis
Gomisin N plays a significant role in maintaining cellular redox balance through the intricate regulation of reactive oxygen species (ROS) homeostasis. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to neutralize these reactive intermediates, is a key factor in the pathogenesis of various diseases. nih.govnih.gov Gomisin N exerts its antioxidant effects by modulating key signaling pathways and enhancing the endogenous antioxidant defense systems, thereby protecting cells from oxidative damage. nih.govnih.govnih.govmdpi.com
Upregulation of Endogenous Antioxidant Defenses
A primary mechanism through which gomisin N combats oxidative stress is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.com Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes. nih.govresearchgate.net Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net In the presence of oxidative stress or inducers like gomisin N, this interaction is disrupted.
Research indicates that gomisin N promotes the stabilization and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 activates the transcription of its downstream target genes, bolstering the cell's antioxidant capacity. nih.govnih.gov Studies on related lignans (B1203133) suggest this may involve the modulation of the Nrf2-Keap1 interaction. nih.govresearchgate.net For instance, gomisin N has been shown to exert an antioxidant effect by activating the Nrf2 signaling pathway in cell models of Alzheimer's disease. nih.govmedchemexpress.com
The activation of the Nrf2 pathway by gomisin N leads to the enhanced expression and activity of several crucial antioxidant enzymes and molecules:
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPX) : These enzymes form the first line of defense against ROS. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then detoxified into water by CAT and GPX. symbiosisonlinepublishing.commdpi.comnih.gov In a model of ethanol-induced liver injury, administration of gomisin N significantly upregulated the gene expression of CAT, SOD, and GPX in both liver tissues and HepG2 cells. nih.gov
Glutathione (GSH) : A vital non-enzymatic antioxidant, GSH directly scavenges ROS and also serves as a cofactor for enzymes like GPX. nih.govresearchgate.net Studies have demonstrated that gomisin N administration can restore depleted hepatic GSH levels in response to ethanol-induced oxidative stress. nih.govresearchgate.net
Inhibition of Pro-oxidant Systems
In addition to enhancing antioxidant defenses, gomisin N helps maintain ROS homeostasis by suppressing enzymatic systems responsible for ROS generation. A notable example is its effect on cytochrome P450 2E1 (CYP2E1). The CYP2E1 enzyme is a significant source of ROS, particularly during the metabolism of substances like ethanol (B145695). nih.gov Research has shown that gomisin N can significantly inhibit both the gene expression and the enzymatic activity of CYP2E1, thereby reducing the production of ROS and subsequent lipid peroxidation, as measured by decreased malondialdehyde (MDA) levels. nih.gov
While gomisin N predominantly exhibits antioxidant and cytoprotective effects, some studies in cancer cell lines indicate it can also act as a pro-oxidant, increasing ROS generation to promote apoptosis. proquest.comingentaconnect.com This context-dependent activity, where gomisin N can induce ROS in cancer cells to trigger cell death, contrasts with its protective, ROS-quenching role in non-cancerous cells facing oxidative insults. For example, the related lignan gomisin L1 has been shown to induce ROS production via NADPH oxidase (NOX) to trigger apoptosis in ovarian cancer cells. nih.govnih.gov This dual functionality highlights the complexity of its role in regulating cellular redox status.
The tables below summarize the quantitative findings from a study investigating the protective effects of gomisin N against ethanol-induced oxidative stress in mice and HepG2 cells, illustrating its potent regulatory effects on ROS homeostasis. nih.gov
Table 1: Effect of Gomisin N on Markers of Oxidative Stress in Ethanol-Fed Mice
| Marker | Control Group | Ethanol-Fed Group | Ethanol + Gomisin N Group |
| Hepatic MDA (TBARS) | Normal | Significantly Increased | Significantly Decreased |
| CYP2E1 Enzyme Activity | Normal | Significantly Increased | Significantly Inhibited |
| Hepatic GSH Levels | Normal | Significantly Reduced | Significantly Increased |
This table is based on data from a study on chronic-binge ethanol-fed mice. nih.gov
Table 2: Effect of Gomisin N on Antioxidant Gene Expression in Ethanol-Treated HepG2 Cells
| Gene | Control | Ethanol-Treated | Ethanol + Gomisin N |
| Catalase (CAT) | Baseline | Reduced | Prevented Reduction |
| Superoxide Dismutase (SOD) | Baseline | Reduced | Prevented Reduction |
| Glutathione Peroxidase (GPX) | Baseline | Reduced | Prevented Reduction |
This table summarizes findings from qPCR analysis in HepG2 cells. nih.gov
Cellular and Subcellular Effects of Gomisin N
Effects on Cell Proliferation and Viability
Gomisin N demonstrates significant effects on the proliferation and viability of various cell types, particularly cancer cells. Its mechanisms involve the inhibition of proliferation and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation (e.g., HepG2, HCCLM3, HeLa cells)
Gomisin N has been shown to reduce the viability of liver cancer cells, including HepG2 and HCCLM3 lines. nih.govhkbu.edu.hk Studies indicate that it can trigger apoptosis, or programmed cell death, in these cells. nih.govnih.gov In human hepatic carcinoma cells, gomisin N has been observed to induce apoptosis at high concentrations. nih.gov The compound also demonstrates anti-cancer effects by inhibiting the PI3K-Akt pathway and regulating the mTOR-ULK1 pathway in liver cancer cells. nih.govhkbu.edu.hkjst.go.jp
In addition to liver cancer, gomisin N affects cervical cancer cells. Research has shown that while gomisin N alone has a mild inhibitory effect on HeLa cells, it significantly enhances cell death induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govresearchgate.net This suggests a synergistic effect that promotes apoptosis in these cancer cells. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Findings |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Reduced cell viability, induction of apoptosis | Inhibits the PI3K-Akt pathway. nih.govhkbu.edu.hk |
| HCCLM3 | Hepatocellular Carcinoma | Reduced cell viability | Lowers protein levels of phospho-PI3K and phospho-Akt. nih.govhkbu.edu.hk |
| HeLa | Cervical Cancer | Enhanced TRAIL-induced apoptosis | Promotes cleavage of caspase-3 and PARP-1. nih.govresearchgate.net |
Induction of Cell Cycle Arrest (e.g., G1/S phase transition)
A key mechanism through which gomisin N inhibits cell proliferation is by inducing cell cycle arrest. The transition from the G1 phase (cell growth) to the S phase (DNA replication) is a critical checkpoint in cell division. wikipedia.org Studies have shown that gomisin N can cause cell cycle arrest at this G1/S phase transition, particularly in the context of adipogenesis. This arrest impairs the process of mitotic clonal expansion, which is necessary for the differentiation of preadipocytes into mature fat cells.
Assessment of Cellular Cytotoxicity (e.g., Melan-A, Raw 264.7)
The cytotoxicity of gomisin N has been evaluated in non-cancerous cell lines. In Melan-A melanocytes, gomisin N has been shown to reduce melanin (B1238610) content in a concentration-dependent manner without exhibiting cellular toxicity at concentrations up to 10 µM. mdpi.comresearchgate.net
In the murine macrophage cell line Raw 264.7, the cytotoxic effects of gomisin N appear to be concentration-dependent. Some studies indicate that lignans (B1203133) from Schisandra chinensis, including gomisin N, have been evaluated for their effects on these cells, often in the context of inflammation. mdpi.com
| Cell Line | Cell Type | Observed Effect |
|---|---|---|
| Melan-A | Melanocyte | No significant cytotoxicity observed at concentrations up to 10 µM. mdpi.comresearchgate.net |
| Raw 264.7 | Macrophage | Cytotoxicity is concentration-dependent. mdpi.com |
Adipocyte Differentiation and Metabolism
Gomisin N has demonstrated significant regulatory effects on the differentiation and metabolism of adipocytes, the cells that store fat.
Inhibition of 3T3-L1 Preadipocyte Differentiation
Gomisin N has been found to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. researchgate.net This inhibitory effect is achieved by down-regulating the expression of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov These factors are essential for the development of fat cells. The inhibition of differentiation is most effective during the early stages of adipogenesis.
Regulation of Intracellular Lipid Accumulation in Adipocytes
A direct consequence of inhibiting adipocyte differentiation is the reduction of intracellular lipid accumulation. researchgate.net Studies using Oil Red O staining, a method to visualize lipids, have shown that gomisin N significantly decreases the accumulation of fat droplets within 3T3-L1 cells in a dose-dependent manner. mdpi.comresearchgate.net This effect is linked to the suppression of genes involved in lipogenesis (the formation of fat). mdpi.comnih.gov By preventing both the differentiation of preadipocytes and the subsequent buildup of lipids, gomisin N demonstrates a notable impact on adipocyte metabolism. nih.gov
| Process | Cell Line | Observed Effect | Mechanism |
|---|---|---|---|
| Preadipocyte Differentiation | 3T3-L1 | Significant inhibition of differentiation. researchgate.net | Down-regulation of adipogenic factors like PPARγ and C/EBPα. nih.gov |
| Intracellular Lipid Accumulation | 3T3-L1 | Dose-dependent decrease in lipid droplets. mdpi.comresearchgate.net | Suppression of adipogenesis and lipogenesis. researchgate.netmdpi.comnih.gov |
Enhancement of Fatty Acid Oxidation (FAO)
Gomisin N has been identified as a modulator of lipid metabolism, notably through its capacity to enhance fatty acid oxidation (FAO). In studies utilizing 3T3-L1 adipocytes, gomisin N was found to increase the expression of genes associated with FAO. nih.govnih.gov This effect is part of a broader impact on lipid metabolism, where the compound also inhibits adipogenesis and lipogenesis. nih.gov The stimulation of FAO contributes to a reduction in cellular lipid accumulation. Further research has indicated that in HepG2 cells, gomisin N stimulates the expression of genes related to both fatty acid oxidation and mitochondrial function. nih.gov In animal models, specifically mice fed an ethanol (B145695) diet, gomisin N administration led to an increased expression of genes responsible for fatty acid oxidation, suggesting a potential role in mitigating alcohol-induced metabolic changes. researchgate.net
Melanocyte Function
Gomisin N demonstrates significant inhibitory effects on melanogenesis in various cultured mammalian melanocytic cells. Research has shown that it reduces melanin content in a dose-dependent manner in both the normal mouse melanocyte cell line, Melan-A, and B16F10 melanoma cells, without inducing cellular toxicity. nih.gov For instance, in Melan-A cells, a 10 µM concentration of gomisin N was observed to decrease melanin content by approximately 40%. nih.gov Its potency in α-MSH-activated B16F10 cells was found to be comparable to, or even greater than, the well-known tyrosinase inhibitor phenylthiourea (B91264) (PTU). nih.gov
The mechanism underlying this inhibition involves the reduction of tyrosinase activity within the cells. While gomisin N does not directly inhibit mushroom tyrosinase in a cell-free system, it effectively decreases cellular tyrosinase activity in B16 melanoma cell lysates in a dose-dependent manner. nih.gov Furthermore, in normal human epidermal melanocytes (NHEM), treatment with gomisin N resulted in decreased levels of L-DOPA, a direct product of tyrosinase activity, further confirming its inhibitory effect on the melanin synthesis pathway in cultured cells. nih.gov However, the inhibitory effect on melanin production was not observed to be significant in human MNT-1 melanoma cells. nih.gov
Table 1: Effect of Gomisin N on Melanin Content in Cultured Melanocytes
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| Melan-A | Gomisin N (10 µM) | ~40% reduction in melanin content. | nih.gov |
| B16F10 | Gomisin N (5 µM, 10 µM) | Dose-dependent reduction in melanin content; potency comparable to 10 µM and 100 µM PTU, respectively. | nih.gov |
| NHEM | Gomisin N | Decreased levels of L-DOPA staining, indicating reduced tyrosinase activity. | nih.gov |
Hepatocyte Response
Gomisin N has been shown to effectively reduce the accumulation of intracellular triglycerides (TG) in human hepatoma HepG2 cells under conditions that mimic hepatic steatosis. When HepG2 cells were treated with agents that induce endoplasmic reticulum (ER) stress, such as tunicamycin (B1663573) or the saturated fatty acid palmitate, a significant increase in TG levels was observed. nih.govjst.go.jp Co-treatment with gomisin N reversed these effects, leading to a marked decrease in intracellular TG accumulation. nih.govjst.go.jp This inhibitory action on lipid storage suggests a protective role against the development of fatty liver conditions. nih.gov The compound has also been noted to prevent intracellular triglyceride accumulation induced by liver X-receptor (LXR) activation in HepG2 cells. nih.gov
A key aspect of gomisin N's action in hepatocytes is its ability to mitigate the cellular response to endoplasmic reticulum (ER) stress. In HepG2 cells exposed to ER stress inducers like tunicamycin and palmitate, gomisin N treatment reduces the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and X-box-binding protein-1 (XBP-1). nih.govjst.go.jp
Furthermore, gomisin N effectively suppresses the downstream consequences of ER stress, namely inflammation and lipogenesis. jst.go.jp Treatment with palmitate increases the expression of pro-inflammatory genes such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) in HepG2 cells; gomisin N blocks this increase. jst.go.jp Similarly, it prevents the palmitate-induced upregulation of lipogenic genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and glycerol-3-phosphate acyltransferase (GPAT). jst.go.jp These findings indicate that gomisin N can ameliorate hepatic steatosis by inhibiting ER stress and the subsequent inflammatory and fat-producing genetic programs. nih.govjst.go.jp
Table 2: Effects of Gomisin N on Gene Expression in Palmitate-Treated HepG2 Cells
| Gene Category | Genes Affected | Effect of Gomisin N | Reference |
|---|---|---|---|
| ER Stress Markers | GRP78, CHOP, XBP-1 | Decreased expression | nih.govjst.go.jp |
| Inflammatory Genes | IL-6, TNF-α, MCP-1 | Decreased expression | jst.go.jp |
| Lipogenic Genes | FAS, ACC1, GPAT | Decreased expression | jst.go.jp |
Neuronal Cell Effects
Gomisin N exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease (AD). Studies have shown that it can combat oxidative stress, a key factor in neuronal dysfunction in AD. nih.gov In SH-SY5Y/APPswe cells, a cellular model of AD, gomisin N treatment following hydrogen peroxide-induced injury led to the upregulation of several critical proteins in the GSK3β/Nrf2 signaling pathway, including Nrf2, p-GSK3β (Ser9)/GSK3β, NQO1, and HO-1. nih.gov This activation of the Nrf2 pathway is crucial for cellular antioxidant responses. The neuroprotective effects were confirmed in animal models of AD, where gomisin N administration improved learning and memory, reduced the deposition of amyloid-beta (Aβ) plaques in the hippocampus and cortex, and increased the number and function of neurons. nih.gov Additionally, gomisin N has demonstrated anti-inflammatory effects in BV-2 microglial cells. researchgate.net
Protection of PC12 Cells from Oxygen Glucose Deprivation/Reoxygenation (OGD/R) Injury
In models of ischemic stroke, Gomisin N has shown neuroprotective capabilities. Research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury—a common in vitro model for cerebral ischemia-reperfusion injury—has revealed that Gomisin N can mitigate cellular damage. One of the key mechanisms behind this protection is the inhibition of autophagy. Autophagy is a cellular process that, while typically involved in cellular homeostasis, can lead to neuronal damage after cerebral ischemia. Studies have indicated that Gomisin N can attenuate this OGD/R-induced injury by activating the PI3K/AKT/mTOR signaling pathway, which in turn inhibits autophagy.
Effects on SH-SY5Y/APP695swe Cells (Alzheimer's Disease Models)
Gomisin N has been identified as a promising agent in the context of Alzheimer's disease (AD). nih.gov In studies utilizing SH-SY5Y cells stably transfected with the human Swedish mutated amyloid precursor protein (APP695swe), a well-established in vitro model for AD, Gomisin N has demonstrated significant neuroprotective effects. nih.gov Oxidative stress is a key early event in the neuronal dysfunction seen in AD. nih.gov Gomisin N combats this by upregulating the expression of several critical proteins involved in the antioxidant response. nih.gov
Specifically, in SH-SY5Y/APP695swe cells subjected to hydrogen peroxide-induced injury, Gomisin N was found to significantly increase the expression of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins. nih.gov The activation of the Nrf2 signaling pathway is a crucial element of the cellular defense against oxidative stress. nih.gov This effect was reversed by the PI3K inhibitor LY294002, indicating that Gomisin N's neuroprotective mechanism is mediated through the PI3K/Akt pathway, leading to the activation of Nrf2 and its downstream antioxidant genes. nih.gov
Table 1: Effects of Gomisin N on Protein Expression in H₂O₂-Injured SH-SY5Y/APP695swe Cells
| Protein | Effect of Gomisin N | Pathway |
| Nrf2 | Upregulation | Antioxidant Response |
| p-GSK3βSer9/GSK3β | Upregulation | Nrf2 Signaling |
| NQO1 | Upregulation | Antioxidant Response |
| HO-1 | Upregulation | Antioxidant Response |
Immune Cell Modulation
Gomisin N also exerts influence over various immune cells, playing a role in the modulation of allergic and inflammatory responses.
While direct studies on Gomisin N are limited in this specific context, research on the closely related lignan (B3055560), Gomisin M2, provides insights into the potential anti-allergic effects of this class of compounds. Mast cells are key players in allergic inflammatory reactions, releasing mediators like histamine (B1213489) and pro-inflammatory cytokines upon activation. nih.gov
Studies on mouse bone marrow-derived mast cells, RBL-2H3, and rat peritoneal mast cells have shown that Gomisin M2 can inhibit mast cell degranulation following immunoglobulin E (IgE) stimulation. nih.gov This inhibition is achieved by suppressing the increase of intracellular calcium, a critical step in the degranulation process. nih.gov Furthermore, Gomisin M2 was found to inhibit the secretion of pro-inflammatory cytokines, an effect linked to the suppression of the FcεRI-mediated activation of signaling molecules. nih.gov
Research has shown that lignans from Schisandra chinensis, including Gomisin N, can suppress the production of inflammatory mediators in macrophages. mdpi.com In studies using the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, Schisandra Chinensis Lignans (SCL) demonstrated a concentration-dependent reduction in the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com
This inhibitory effect is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. mdpi.com Furthermore, SCL treatment was found to significantly decrease the production of pro-inflammatory cytokines and chemokines. mdpi.com The underlying mechanism for these anti-inflammatory effects involves the inhibition of the IKKα/β/NF-κB, MAPKs/AP-1, and TBK1/IRF3 signaling pathways. mdpi.com
Table 2: Effects of Schisandra Chinensis Lignans (SCL) on LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Effect of SCL |
| Nitric Oxide (NO) | Reduced Release |
| Prostaglandin E2 (PGE2) | Reduced Release |
| Pro-inflammatory Cytokines | Reduced Production |
| Pro-inflammatory Chemokines | Reduced Production |
Leydig Cell Function
Gomisin N has been shown to have a modulatory role in the function of Leydig cells, which are responsible for producing testosterone (B1683101) in the testes.
In TM3 Leydig cells, Gomisin N has demonstrated the ability to counteract impairments in testosterone synthesis. nih.gov For instance, exposure to the endocrine-disrupting chemical benzyl (B1604629) butyl phthalate (B1215562) (BBP) can lead to a decrease in testosterone levels by upregulating the expression of testosterone attenuation-related genes like CYP1β1 and CYP19α1. nih.gov Gomisin N, owing to its potent reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) scavenging activities, can significantly reverse the BBP-induced expression of these genes, thereby restoring testosterone production. nih.govresearchgate.net
Furthermore, under conditions of oxidative stress, which can lower testosterone levels, Gomisin N has been shown to recover these diminished levels. nih.gov It achieves this by inducing the expression of genes involved in testosterone biosynthesis, such as 3β-HSD4, 17β-HSD3, and 17,20-desmolase. nih.govkoreascience.kr This suggests that Gomisin N can both protect against chemically induced dysfunction and enhance testosterone production in the face of oxidative stress. nih.govnih.gov
Table 3: Effects of Gomisin N on Gene Expression in TM3 Leydig Cells
| Condition | Gene(s) Affected | Effect of Gomisin N | Outcome |
| BBP-induced dysfunction | CYP1β1, CYP19α1 | Reverses upregulation | Improved testosterone production |
| Oxidative stress | 3β-HSD4, 17β-HSD3, 17,20-desmolase | Induces expression | Increased testosterone production |
Preclinical Efficacy Studies of Gomisin N
In vivo Anti-Obesity Models
The anti-obesity effects of Gomisin N have been evaluated in both invertebrate and mammalian models, focusing on phenotypes induced by high-fat diets.
High-Fat Diet (HFD)-Induced Obesity in Drosophila melanogaster
Studies utilizing Drosophila melanogaster (fruit fly) as a model for diet-induced obesity have demonstrated the beneficial effects of Gomisin N. mdpi.com Constant exposure of flies to a high-fat diet (HFD) resulted in significant increases in body weight, decreased climbing activity, and a shortened lifespan. mdpi.comnih.gov
Administration of Gomisin N to these HFD-fed flies successfully reversed these adverse effects. mdpi.com Notably, Gomisin N treatment lowered the body weight of the flies and improved their lifespan. mdpi.comnih.gov While the treatment effectively countered the physical detriments of the HFD, it did not significantly reduce the elevated levels of triglycerides that are characteristic of this obesity model. nih.gov The effects of Gomisin N on key obesity-related phenotypes in this model are comparable to those of metformin, a commonly used anti-diabetic drug. nih.gov
Table 1: Effects of Gomisin N on HFD-Induced Phenotypes in Drosophila melanogaster
| Phenotype | High-Fat Diet (HFD) Group | HFD + Gomisin N Group |
|---|---|---|
| Body Weight | Increased | Decreased |
| Climbing Activity | Decreased | Improved |
| Lifespan | Shortened | Improved |
| Triglyceride Levels | Increased | No Significant Change |
HFD-Induced Obese Mouse Models (focus on hepatic steatosis)
The efficacy of Gomisin N in combating obesity and related metabolic disturbances has also been confirmed in mammalian models. nih.gov In mice fed a high-fat diet, which leads to significant gains in body weight and adipose tissue mass, Gomisin N administration demonstrated potent anti-obesity effects. nih.gov
A primary focus of these studies was the impact on hepatic steatosis, or fatty liver. The HFD induced a visible whitening of the liver and a marked elevation in hepatic triglycerides. nih.gov Treatment with Gomisin N effectively blocked this increase in liver triglycerides and restored a healthier liver appearance. nih.gov Furthermore, Gomisin N administration led to a significant reduction in final body weight and the mass of epididymal adipose tissue compared to untreated HFD-fed mice. nih.gov These findings underscore the potential of Gomisin N in preventing HFD-induced obesity and ameliorating hepatic steatosis. nih.gov
Table 2: Effects of Gomisin N on HFD-Induced Obesity and Hepatic Steatosis in Mice
| Parameter | Normal Diet (ND) | High-Fat Diet (HFD) | HFD + Gomisin N |
|---|---|---|---|
| Final Body Weight | Normal | Significantly Increased | Significantly Reduced |
| Epididymal Adipose Tissue Weight | Normal | Significantly Increased | Significantly Reduced |
| Hepatic Triglyceride Level | Normal | Significantly Elevated | Significantly Reduced |
In vivo Melanogenesis Inhibition Models
The potential of Gomisin N as a skin-whitening agent has been explored through its ability to inhibit melanin (B1238610) synthesis.
Zebrafish Embryo Models
The zebrafish embryo serves as a valuable in vivo model for studying pigmentation. nih.gov Research has shown that Gomisin N treatment effectively inhibits melanin formation in developing zebrafish embryos. nih.govresearchgate.net This anti-melanogenic activity was observed to be concentration-dependent, with higher concentrations of Gomisin N leading to a greater reduction in melanin content. nih.gov The inhibitory effect of Gomisin N on melanin production in this model is achieved through the downregulation of key proteins and transcription factors involved in melanogenesis, such as tyrosinase and microphthalmia-associated transcription factor (MITF). nih.gov
In vivo Hepatoprotective Models
Gomisin N has been investigated for its ability to protect the liver from damage induced by cellular stress, particularly endoplasmic reticulum (ER) stress.
Tunicamycin-Injected Mouse Models (ER stress-induced hepatic steatosis)
Tunicamycin (B1663573) is a compound that induces ER stress, leading to hepatic steatosis. jst.go.jpnih.gov In mouse models, injection with tunicamycin causes a significant increase in liver triglyceride levels and elevates the expression of ER stress markers. jst.go.jpnih.gov Pre-treatment with Gomisin N was found to effectively counter these effects. jst.go.jp It significantly reduced the accumulation of triglycerides in the liver following tunicamycin injection. jst.go.jpnih.gov Concurrently, Gomisin N administration repressed the increased expression of ER stress marker genes, indicating its ability to inhibit ER stress and protect against the resulting hepatic steatosis. jst.go.jp
Table 3: Hepatoprotective Effects of Gomisin N in Tunicamycin-Injected Mice
| Parameter | Control Group | Tunicamycin-Injected Group | Tunicamycin + Gomisin N Group |
|---|---|---|---|
| Hepatic Triglyceride Levels | Normal | Significantly Increased | Significantly Decreased |
| ER Stress Marker Expression | Normal | Dramatically Increased | Repressed |
Carbon Tetrachloride (CCl4)-Induced Liver Injury Models (within broader Schisandra lignan (B3055560) studies)
While direct studies focusing exclusively on gomisin N in carbon tetrachloride (CCl4)-induced liver injury models are limited, research on other lignans (B1203133) from Schisandra chinensis, such as gomisin A, provides significant insights into the potential hepatoprotective mechanisms. These studies establish a strong precedent for the therapeutic effects of Schisandra lignans in mitigating chemically-induced liver damage. nih.govspandidos-publications.com CCl4 is a well-established hepatotoxin that induces severe oxidative stress and inflammation, leading to hepatocellular damage. nih.govspandidos-publications.com
In studies involving gomisin A, pretreatment in animal models prior to CCl4 administration markedly prevented the elevation of serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Histological analysis of liver tissues from animals treated with gomisin A showed a significant reduction in hepatocellular necrosis. nih.govspandidos-publications.com The protective effects of gomisin A are attributed to its ability to decrease hepatic lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase. nih.gov Furthermore, gomisin A has been shown to ameliorate the mRNA levels of inflammatory mediators induced by CCl4, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov These findings suggest that the hepatoprotective effects of Schisandra lignans are linked to their antioxidant and anti-inflammatory properties. nih.govspandidos-publications.com
Ethanol-Induced Liver Injury Mouse Models
Gomisin N has demonstrated significant protective effects against ethanol-induced liver injury in mouse models. In a chronic-binge ethanol (B145695) exposure model, administration of gomisin N was found to attenuate hepatic steatosis and liver injury. Histopathological examination revealed a reduction in lipid accumulation in the liver of mice treated with gomisin N.
The therapeutic effects of gomisin N in this model are associated with its ability to modulate lipid metabolism and reduce oxidative stress. Specifically, gomisin N administration led to a decrease in the expression of genes involved in lipogenesis and an increase in the expression of genes related to fatty acid oxidation. Furthermore, gomisin N was observed to inhibit the expression and activity of cytochrome P450 2E1 (CYP2E1), an enzyme involved in ethanol metabolism and the generation of reactive oxygen species. This was accompanied by an enhancement of antioxidant gene expression and an increase in hepatic glutathione (B108866) levels, leading to reduced levels of malondialdehyde, a marker of lipid peroxidation. Additionally, gomisin N was found to lower the expression of inflammatory genes in the liver.
In vivo Neuroprotection Models
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Mouse Models (ischemic stroke)
In preclinical studies utilizing the middle cerebral artery occlusion/reperfusion (MCAO/R) mouse model of ischemic stroke, gomisin N has been shown to exert significant neuroprotective effects. nih.gov Treatment with gomisin N led to a considerable improvement in neurological and locomotor functions following the stroke. nih.gov
A key finding from these studies is the reduction in cerebral infarct volume in gomisin N-treated mice compared to control groups. nih.gov The neuroprotective mechanism of gomisin N in this model is linked to the inhibition of autophagy. nih.gov Specifically, gomisin N treatment was found to suppress autophagy by activating the PI3K/Akt/mTOR signaling pathway in the penumbra region of the ischemic brain. nih.gov This was evidenced by a downregulation of the LC3II/LC3I expression ratio and an upregulation of p62 expression. nih.gov Furthermore, transmission electron microscopy revealed a lower number of autophagosomes in the brains of mice treated with gomisin N. nih.gov
Alzheimer's Disease Mouse Models (e.g., cognitive impairment)
Gomisin N has shown promise in preclinical models of Alzheimer's disease (AD) by addressing key pathological features of the condition. nih.gov In AD mouse models, treatment with gomisin N for eight weeks resulted in a significant improvement in learning and memory functions. nih.gov
The neuroprotective effects of gomisin N in these models are associated with a reduction in amyloid-β (Aβ) plaque deposition in the hippocampus and cortex. nih.gov This reduction in Aβ plaques was accompanied by an increase in the number and function of neurons. nih.gov Mechanistically, gomisin N's effects are linked to its ability to combat oxidative stress, a known contributor to neuronal dysfunction in AD. nih.gov It has been demonstrated that gomisin N upregulates the expression of Nrf2 and downstream antioxidant genes. nih.gov This activation of the Nrf2 signaling pathway is believed to be a key mechanism through which gomisin N exerts its neuroprotective effects in the context of Alzheimer's disease. nih.gov
In vivo Sedative/Hypnotic Models
Pentobarbital-Induced Sleep Behavior Models in Mice
Gomisin N has been found to potentiate pentobarbital-induced sleep in mice, suggesting its potential as a sedative and hypnotic agent. sci-hub.se In these models, gomisin N administration produced a dose-dependent increase in sleep duration in mice treated with a hypnotic dose of pentobarbital. sci-hub.se Furthermore, it significantly reduced sleep latency at various doses. sci-hub.se It is noteworthy that gomisin N itself did not induce sleep when administered alone at the tested doses. sci-hub.se
The hypnotic effects of gomisin N appear to be mediated through the serotonergic and GABAergic systems. sci-hub.se Studies have shown that the sleep-potentiating effects of gomisin N can be inhibited by flumazenil, a specific GABAA-BZD receptor antagonist. sci-hub.se Additionally, gomisin N demonstrated the ability to reverse insomnia induced by caffeine (B1668208) in rodent models, further supporting its sedative-hypnotic potential. sci-hub.se
Preclinical Efficacy of Gomisin N in Animal Models
This article delves into the preclinical efficacy of gomisin N, a bioactive lignan isolated from Schisandra chinensis, across various in vivo models. The focus is on its therapeutic potential in liver injury, neuroprotection, and its sedative-hypnotic properties, as demonstrated in established animal models of disease.
In vivo Hepatoprotection Models
Carbon Tetrachloride (CCl4)-Induced Liver Injury Models (within broader Schisandra lignan studies)
In studies utilizing CCl4-induced liver injury models in rats, pretreatment with gomisin A demonstrated a marked protective effect. This was evidenced by a significant prevention of the increase in serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govspandidos-publications.com Histopathological examination of liver tissue from gomisin A-treated animals revealed a reduction in hepatocellular necrosis. nih.govspandidos-publications.com The protective mechanism is thought to involve the mitigation of oxidative stress, as indicated by decreased hepatic lipid peroxidation and increased activity of the antioxidant enzyme superoxide dismutase. nih.gov Furthermore, gomisin A was found to suppress the expression of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov
Hepatoprotective Effects of Gomisin A in CCl4-Induced Liver Injury
| Parameter | Effect of Gomisin A Pretreatment | Reference |
|---|---|---|
| Serum ALT and AST Levels | Markedly prevented increase | nih.govspandidos-publications.com |
| Hepatocellular Necrosis | Reduced | nih.govspandidos-publications.com |
| Hepatic Lipid Peroxidation | Decreased | nih.gov |
| Superoxide Dismutase Activity | Increased | nih.gov |
| Pro-inflammatory Mediators (TNF-α, IL-1β) | Ameliorated mRNA levels | nih.gov |
Ethanol-Induced Liver Injury Mouse Models
Gomisin N has shown significant hepatoprotective activity in mouse models of ethanol-induced liver injury. In a chronic-binge alcohol feeding model, administration of gomisin N was found to alleviate ethanol-induced hepatic steatosis and liver damage. Histological analysis confirmed a reduction in lipid accumulation within the liver of gomisin N-treated mice.
The therapeutic action of gomisin N in this context is attributed to its ability to modulate lipid metabolism and counteract oxidative stress. It was observed that gomisin N reduced the expression of genes involved in fat production (lipogenesis) while increasing the expression of genes responsible for fatty acid breakdown. Moreover, gomisin N inhibited the activity of cytochrome P450 2E1 (CYP2E1), an enzyme that contributes to alcohol-induced oxidative stress. This was associated with an increase in the levels of the antioxidant glutathione and a decrease in malondialdehyde, a marker of oxidative damage. The expression of inflammatory genes in the liver was also downregulated by gomisin N treatment.
In vivo Neuroprotection Models
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Mouse Models (ischemic stroke)
In a mouse model of ischemic stroke induced by middle cerebral artery occlusion/reperfusion (MCAO/R), gomisin N demonstrated notable neuroprotective effects. nih.gov Treatment with gomisin N resulted in significant improvements in neurological and motor functions following the ischemic event. nih.gov
A key finding was the reduction in the volume of the cerebral infarct in mice that received gomisin N. nih.gov The underlying mechanism for this neuroprotection appears to be the inhibition of autophagy, a cellular self-degradation process that can contribute to cell death after ischemia. nih.gov Gomisin N was found to suppress autophagy by activating the PI3K/Akt/mTOR signaling pathway in the brain tissue surrounding the infarct. nih.gov This was confirmed by molecular analyses showing a decreased ratio of LC3II/LC3I and increased levels of p62, as well as electron microscopy showing fewer autophagosomes in the brains of treated mice. nih.gov
Neuroprotective Effects of Gomisin N in MCAO/R Mouse Model
| Parameter | Effect of Gomisin N Treatment | Reference |
|---|---|---|
| Neurological and Locomotor Function | Considerably improved | nih.gov |
| Cerebral Infarct Volume | Lowered | nih.gov |
| Autophagy | Suppressed via PI3K/Akt/mTOR pathway | nih.gov |
| Number of Autophagosomes | Lowered | nih.gov |
Alzheimer's Disease Mouse Models (e.g., cognitive impairment)
Gomisin N has exhibited therapeutic potential in preclinical mouse models of Alzheimer's disease. nih.gov Following an eight-week treatment period, gomisin N was found to significantly improve learning and memory deficits in these animals. nih.gov
The observed cognitive improvements are associated with a reduction in the deposition of amyloid-β (Aβ) plaques in the hippocampus and cortex, which are hallmark pathological features of Alzheimer's disease. nih.gov Furthermore, an increase in the number and functionality of neurons was noted in the brains of gomisin N-treated mice. nih.gov The neuroprotective mechanism of gomisin N in this model is linked to its antioxidant properties and its ability to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. nih.gov
In vivo Sedative/Hypnotic Models
Pentobarbital-Induced Sleep Behavior Models in Mice
In studies investigating its sedative and hypnotic properties, gomisin N has been shown to potentiate the effects of pentobarbital-induced sleep in mice. sci-hub.se Administration of gomisin N resulted in a dose-dependent prolongation of sleep duration in mice treated with a hypnotic dose of pentobarbital. sci-hub.se It also significantly decreased the time it took for the mice to fall asleep (sleep latency). sci-hub.se It is important to note that gomisin N did not induce sleep on its own at the tested dosages. sci-hub.se
The sleep-enhancing effects of gomisin N are believed to be mediated through interactions with the serotonergic and GABAergic systems. sci-hub.se This is supported by findings that the hypnotic effects of gomisin N were counteracted by flumazenil, a GABAA-BZD receptor antagonist. sci-hub.se Additionally, gomisin N was able to reverse caffeine-induced insomnia in these models. sci-hub.se
Effects of Gomisin N on Pentobarbital-Induced Sleep in Mice
| Parameter | Effect of Gomisin N Administration | Reference |
|---|---|---|
| Sleep Duration | Dose-dependent increase | sci-hub.se |
| Sleep Latency | Significantly reduced | sci-hub.se |
| Induction of Sleep (alone) | No effect | sci-hub.se |
In vivo Steroidogenesis Models
Mouse Antral Follicle Studies
Based on available scientific literature, no specific in vivo preclinical studies have been published that focus on the direct effects of gomisin N on steroidogenesis in mouse antral follicles.
Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP)-Induced Reproductive Dysfunction Models
The environmental contaminant Benzyl Butyl Phthalate (BBP) is known to induce disorders in the male reproductive system. Research has explored the potential of gomisin N to counteract these effects, primarily using in vitro models that simulate BBP-induced dysfunction.
Studies utilizing murine TM3 Leydig cells, a well-established model for studying testicular steroidogenesis, have shown that BBP exposure impairs testosterone (B1683101) synthesis. researchgate.netresearchgate.net The mechanism does not appear to involve alterations in the expression of genes directly responsible for testosterone biosynthesis, such as StAR, CYP11α1, CYP17α1, 3βHSD, or 17βHSD. nih.gov Instead, BBP appears to upregulate the expression of genes associated with testosterone attenuation or breakdown. researchgate.netnih.gov
Specifically, exposure to BBP leads to an increase in the expression of CYP1β1 and CYP19α1 (aromatase), enzymes that contribute to the reduction of testosterone levels. researchgate.netnih.gov This upregulation is associated with increased generation of reactive oxygen species (ROS), leading to a decline in testosterone production by the Leydig cells. researchgate.netresearchgate.net
Gomisin N has demonstrated a protective effect in this model. As a potent antioxidant, it significantly reverses the BBP-induced upregulation of testosterone attenuation-related genes. nih.gov By suppressing the expression of CYP19α1, gomisin N effectively mitigates the negative impact of BBP and improves the testosterone production levels in the TM3 Leydig cells. researchgate.netnih.gov These findings suggest that the protective effects of gomisin N against BBP-induced reproductive dysfunction are linked to its antioxidant properties and its ability to modulate the expression of key enzymes in testosterone metabolism. researchgate.netnih.gov
Table 1: Effect of Gomisin N on BBP-Induced Changes in TM3 Leydig Cells
| Parameter | Effect of BBP (50 µM) | Effect of Gomisin N Co-treatment |
| Testosterone Level | Attenuated | Improved / Recovered |
| CYP1β1 Gene Expression | Upregulated | Reversed to normal levels |
| CYP19α1 Gene Expression | Upregulated | Reversed to normal levels |
| Reactive Oxygen Species (ROS) | Increased | Generation Inhibited |
| Testosterone Biosynthesis Gene Expression (StAR, CYP11α1, CYP17α1, 3βHSD, 17βHSD) | No significant change | Not Applicable |
Pharmacokinetic and Metabolic Research on Gomisin N
Intestinal Transport Mechanisms
The intestinal transport of gomisin N has been examined to understand its absorption characteristics across the intestinal barrier. In vitro models, such as Caco-2 cell monolayers, have been utilized to simulate intestinal transport processes.
Caco-2 Cell Monolayer Models (absorptive and secretory directions)
Studies using Caco-2 cell monolayers, which mimic the human intestinal epithelium, have investigated the transport of gomisin N in both the absorptive (apical to basolateral) and secretory (basolateral to apical) directions nih.govoup.comscilit.comdntb.gov.ua. These studies revealed that gomisin N displayed a higher transport in the secretory direction compared to the absorptive direction. nih.govoup.com This suggests that efflux mechanisms may play a significant role in the intestinal transport of gomisin N. The transport across monolayers was typically examined over a period, such as 2 hours. nih.govoup.comscilit.comdntb.gov.ua
Interactive Table 1: Caco-2 Cell Transport of Gomisin N
| Compound | Direction | Efflux Ratio |
| Gomisin N | Secretory | 2.2-5.2 |
| Gomisin N | Absorptive | Lower |
Note: Efflux ratio > 1 indicates net transport in the secretory direction.
Involvement of Efflux Pumps (e.g., P-glycoprotein, Multidrug Resistance Protein (MRP) Transporters)
The observed higher transport of gomisin N in the secretory direction in Caco-2 cells indicated the possible involvement of efflux pumps nih.govoup.com. Research has explored the role of key efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance Protein (MRP) transporters, in the transport of gomisin N. nih.govoup.com
The efflux of gomisin N was found to decrease in the presence of inhibitors of MRP transporters (such as MK-571) and P-glycoprotein (such as verapamil). nih.govoup.com This suggests that both P-glycoprotein and MRP transporters are likely involved in the efflux of gomisin N across the intestinal epithelium. nih.govoup.com Caco-2 cells are known to overexpress P-glycoprotein, which can contribute to higher secretion rates and lower permeability in the absorptive direction for some compounds. nih.gov
Metabolism and Enzyme Interactions
The metabolism of gomisin N, particularly its interaction with cytochrome P450 (CYP) enzymes, has been a subject of investigation. These interactions can influence the compound's bioavailability and potential for drug-drug interactions.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A)
Gomisin N has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. mdpi.comresearchgate.netmdpi.comresearchgate.net Studies using human liver microsomes have evaluated the inhibitory potential of gomisin N on various CYP isoforms. mdpi.com
Specifically, gomisin N has demonstrated inhibitory effects on CYP3A activity. mdpi.comresearchgate.netresearchgate.net The inhibitory potential of gomisin N on CYP3A-mediated midazolam hydroxylation has been reported with IC50 values in the range of 1.3–4.5 µM. mdpi.comresearchgate.netresearchgate.net This inhibitory effect on CYP3A can occur in a time- and NADPH-dependent manner. mdpi.comresearchgate.netresearchgate.net While gomisin N shows relatively strong inhibition of CYP3A, its inhibition of other tested P450 isoforms was generally much lower (IC50 > 10 µM). mdpi.comresearchgate.netresearchgate.net
Interactive Table 2: Inhibitory Potential of Gomisin N on CYP Enzymes
| Enzyme | IC50 (µM) | Note |
| CYP3A | 1.3-4.5 | Inhibition of midazolam hydroxylation |
| Other P450s | > 10 | Generally lower inhibition |
Gomisin N has also been shown to significantly inhibit cytochrome P450 2E1 (CYP2E1) gene expression and enzyme activity in the context of alleviating ethanol-induced liver injury. mdpi.comnih.gov
Synergistic and Antagonistic Interactions of Gomisin N
Enhancement of TRAIL-Induced Apoptosis in Cancer Cells
Gomisin N has demonstrated the ability to enhance apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. TRAIL is recognized for its potential in cancer therapy due to its ability to induce apoptosis specifically in cancer cells while sparing normal cells. frontiersin.org However, many cancer cell lines exhibit resistance to TRAIL-induced apoptosis. nih.gov
Research indicates that gomisin N can potentiate TRAIL-induced apoptosis through the caspase cascade. nih.govnih.gov Studies in HeLa cells, a human cervical cancer cell line, showed that while TRAIL or gomisin N alone induced weak cleavage of PARP-1, a marker of apoptosis, the combination significantly enhanced the cleavage of caspase-3 and PARP-1. nih.govmedchemexpress.com This suggests a synergistic effect between gomisin N and TRAIL in promoting caspase-dependent apoptosis. nih.govnih.gov
The mechanism underlying this enhancement involves the transcriptional up-regulation of TRAIL receptors, specifically death receptor 4 (DR4) and death receptor 5 (DR5). nih.govnih.gov Neutralization of DR4 and DR5 significantly reduced the apoptosis induced by the combination of gomisin N and TRAIL, highlighting the importance of these receptors in the observed synergy. nih.govnih.gov Furthermore, gomisin N was found to increase the generation of reactive oxygen species (ROS), and an antioxidant like N-acetyl cysteine (NAC) could inhibit both ROS production and the up-regulation of DR4 and DR5. nih.govnih.gov This suggests that the up-regulation of death receptors 4 and 5 by gomisin N is mediated through the generation of ROS. nih.govnih.gov
In addition to enhancing TRAIL-induced apoptosis, gomisin N has also been reported to sensitize cells to TNF-α-induced apoptosis by suppressing NF-κB and EGFR signaling pathways. chemfaces.comresearchgate.net
The following table summarizes key findings on the enhancement of TRAIL-induced apoptosis by gomisin N:
| Cell Line | Effect Observed | Mechanism Involved | Reference |
| HeLa | Enhanced TRAIL-induced apoptosis | Up-regulation of DR4 and DR5 via ROS production, activation of caspase cascade. | nih.govnih.gov |
| HeLa | Sensitized TNF-α-induced apoptosis | Suppression of NF-κB and EGFR signaling pathways. | chemfaces.comresearchgate.net |
| U937 | Apoptosis induction | Synergistic effects with other therapeutic agents considered for increased efficacy. | dntb.gov.uanih.gov |
Synergistic Effects with Other Agents (e.g., 5-hydroxytryptophan (B29612) for hypnotic effects)
Gomisin N has been observed to exhibit synergistic effects with other agents, notably with 5-hydroxytryptophan (5-HTP) in the context of hypnotic effects. Research into the sedative and hypnotic properties of Schisandra chinensis and its constituents has identified gomisin N as a major bioactive component. nih.govmdpi.comresearchgate.net
Studies in rodent models have shown that gomisin N can reverse insomnia induced by agents like p-chlorophenylalanine (PCPA) and caffeine (B1668208). chemfaces.comnih.govmdpi.comresearchgate.net This effect is suggested to involve the modification of the serotonergic and GABAergic systems. chemfaces.comnih.govmdpi.comresearchgate.net Importantly, gomisin N demonstrated a synergistic effect with 5-HTP in these models. chemfaces.comnih.govmdpi.comresearchgate.net While neither gomisin N nor 5-HTP alone significantly affected sleep latency or duration at certain doses, their combination produced a synergistic hypnotic effect, increasing sleep duration in pentobarbital-treated mice. researchgate.netnih.gov The hypnotic effects of gomisin N were also shown to be inhibited by flumazenil, a specific GABAA-BZD receptor antagonist, further supporting the involvement of the GABAergic system. chemfaces.comnih.govresearchgate.net
The synergistic effect with 5-HTP suggests a potential interaction between gomisin N and the serotonergic pathway in mediating its hypnotic activity. nih.govmdpi.com
Interactions and Comparative Studies with Other Lignans (B1203133) from Schisandra chinensis (e.g., Gomisin A, Schisandrin (B1198587) C)
Schisandra chinensis is rich in various lignans, and comparative studies have investigated the activities and interactions of gomisin N alongside other prominent lignans such as gomisin A and schisandrin C. mdpi.comtandfonline.com These lignans contribute to the diverse pharmacological properties attributed to Schisandra chinensis, including anti-cancer, anti-hepatotoxic, anti-oxidative, and anti-inflammatory activities. nih.govmdpi.com
In the context of enhancing apoptosis, comparative studies with gomisin A in HeLa cells showed that while both gomisin A and gomisin N could promote TNF-α-induced cleavage of caspase-3 and PARP-1, only gomisin N inhibited the TNF-α-induced activation of NF-κB. researchgate.net Furthermore, gomisin N, but not gomisin A, significantly enhanced TRAIL-induced cleavage of caspase-3 and PARP-1. nih.gov This indicates distinct mechanisms of action and synergistic potential between different gomisins. Gomisin A has also been reported to show anti-apoptotic activity and protect the liver from hepatotoxic chemicals, contrasting with gomisin N's pro-apoptotic effects in certain cancer cells. nih.gov
Regarding anti-inflammatory effects, studies investigating the major lignans of Schisandra chinensis on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages found that gomisin J, gomisin N, and schisandrin C were effective in reducing nitric oxide (NO) production. tandfonline.com These three lignans showed low cytotoxic effects in the tested cells. tandfonline.com
Comparative studies on the inhibitory activity of Schisandra chinensis lignans against NFAT transcription revealed that gomisin N showed higher activity compared to several other lignans, including schisandrin A and schisandrin C. researchgate.net
The diverse activities and differential effects observed among gomisin N, gomisin A, schisandrin C, and other Schisandra lignans highlight the complexity of their interactions and the need for further research to fully understand their individual and combined pharmacological profiles. researchgate.net
Advanced Research Methodologies in Gomisin N Studies
In vitro Cell Culture Systems
In vitro cell culture systems are fundamental tools in gomisin N research, allowing for controlled investigations into its direct effects on various cell types and biological processes. Studies have utilized a wide range of cell lines, each serving as a model for specific tissues or conditions.
Commonly used cell lines in gomisin N research include:
HepG2: A human hepatocellular carcinoma cell line frequently used to study liver function, metabolism, and hepatoprotective effects.
3T3-L1: A mouse preadipocyte cell line that differentiates into adipocytes, employed to investigate the impact of gomisin N on adipogenesis, lipid accumulation, and related metabolic disorders.
Melan-A and B16F10: Mouse melanocyte and melanoma cell lines, respectively, are utilized to study the effects of gomisin N on melanogenesis, the process of melanin (B1238610) production. Studies have shown that gomisin N significantly inhibits melanin synthesis in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 mouse melanoma cells in a concentration-dependent manner. researchgate.net This inhibition is associated with reduced expression of key melanogenic enzymes and transcription factors. researchgate.net
Raw 264.7: A mouse macrophage cell line commonly used to investigate immune responses and inflammatory processes, including the production of inflammatory mediators like nitric oxide. nih.gov
HeLa: A widely used human cervical cancer cell line, employed in various cell biology studies to explore the general cellular effects of gomisin N, such as cytotoxicity or cell cycle modulation. invivobiosystems.com
SH-SY5Y/APP695swe: A human neuroblastoma cell line genetically modified to express amyloid precursor protein with the Swedish mutation, serving as an in vitro model for Alzheimer's disease to study potential neuroprotective effects of gomisin N.
PC12: A rat pheochromocytoma cell line that can differentiate into neuron-like cells, used to investigate the neurobiological effects and mechanisms of gomisin N.
NCI-H295R: A human adrenocortical carcinoma cell line used to study the effects of gomisin N on adrenal steroid hormone synthesis.
TM3 Leydig cells: Mouse Leydig cells, the primary site of testosterone (B1683101) production in males, used to investigate the potential impact of gomisin N on testicular function and hormone balance.
Bone Marrow-Derived Mast Cells (BMMCs): Primary immune cells that play a key role in allergic reactions and inflammation. Studies using mouse BMMCs have indicated that gomisin N possesses anti-allergic inflammatory effects. nih.gov
These cell culture models enable researchers to dissect the specific cellular and molecular events influenced by gomisin N, providing a foundation for understanding its broader biological activities.
In vivo Animal Models
In vivo animal models are indispensable for assessing the systemic effects, bioavailability, metabolism, and efficacy of gomisin N in a complex living organism. Different model organisms offer unique advantages for studying specific aspects of gomisin N's biological activities.
Animal models utilized in gomisin N research include:
Drosophila melanogaster (Fruit Fly): This invertebrate model is a valuable tool for studying conserved biological pathways related to metabolism, aging, and neurological disorders. Drosophila has been successfully employed as a diet-induced obesity model to investigate the effects of gomisin N on lipid and glucose metabolism. mdpi.com Research in this model has provided in vivo evidence supporting the anti-obesity potential of gomisin N and insights into the molecular mechanisms involved, such as the suppression of endoplasmic reticulum stress response induced by a high-fat diet. mdpi.com
Mouse: Mice are the most commonly used mammalian models in biomedical research due to their genetic similarities to humans, well-characterized physiology, and the availability of numerous genetic variants. d-nb.info, invivobiosystems.com, cnr.it Mouse models are extensively used to study the effects of gomisin N on various conditions, including obesity, hepatic steatosis, allergic inflammation, and neurodegenerative diseases. Studies have reported the pharmacological effect of gomisin N in preventing hepatic steatosis in high-fat diet-fed mice. mdpi.com Mouse models are also used in conjunction with isolated primary cells like bone marrow-derived mast cells for in vitro studies. nih.gov
Zebrafish: This small vertebrate model is increasingly used for high-throughput screening and developmental studies. d-nb.info, invivobiosystems.com Zebrafish share significant genetic homology with humans, with a high percentage of human disease-associated genes having zebrafish homologs. cnr.it Their external development and optical transparency make them suitable for visualizing biological processes in vivo. Zebrafish models can be utilized to study the progression of diseases and the effects of gomisin N on relevant signaling pathways. cnr.it
These in vivo models provide crucial data on the efficacy and pharmacokinetics of gomisin N in a living system, complementing the findings from in vitro studies.
Molecular Biology Techniques
Molecular biology techniques are fundamental for investigating how gomisin N influences gene expression, protein synthesis, and molecular interactions within cells. These techniques provide insights into the underlying mechanisms of its biological effects.
Key molecular biology techniques applied in gomisin N research include:
Quantitative Polymerase Chain Reaction (qPCR): This technique is used to accurately measure the mRNA levels of specific genes. By quantifying mRNA, researchers can determine if gomisin N affects the transcription of genes involved in various cellular processes, such as inflammation or melanin synthesis. nih.gov For example, qPCR can be used to assess the expression of inflammatory cytokine genes in mast cells treated with gomisin N. nih.gov
Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in cell or tissue lysates. nih.gov, researchgate.net, thermofisher.com Western blotting is essential for determining if gomisin N alters the protein levels of its targets or affects post-translational modifications like phosphorylation, which are crucial for protein activity. nih.gov It can be used to evaluate the levels of various proteins, including those involved in apoptosis researchgate.net or signaling pathways. researchgate.net
L-DOPA Staining: This specific staining method is used to assess the enzymatic activity of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.gov By measuring the rate of dopachrome (B613829) production from L-DOPA, researchers can quantify the effect of gomisin N on tyrosinase activity in melanocytes. nih.gov
Promoter Activity Assays: These assays are designed to measure the transcriptional activity of a gene's promoter region. By using reporter genes linked to specific promoters, researchers can determine if gomisin N directly influences the initiation of gene transcription.
These molecular techniques provide detailed information on the cellular targets and pathways modulated by gomisin N at the molecular level.
Biochemical Assays
Biochemical assays are utilized to quantify specific molecules, enzymatic activities, and biochemical processes to understand the functional consequences of gomisin N treatment.
Examples of biochemical assays used in gomisin N research include:
Melanin Content Measurement: This assay quantifies the amount of melanin produced by cells, typically melanocytes or melanoma cells. It is a direct measure used to evaluate the effectiveness of gomisin N as an anti-melanogenic agent. researchgate.net, nih.gov Studies have shown that gomisin D, a related compound, significantly inhibits the increase in intracellular melanin content induced by α-MSH. nih.gov
Tyrosinase Activity Assay: This assay measures the enzymatic activity of tyrosinase, which catalyzes a key step in melanin synthesis. researchgate.net, nih.gov By measuring tyrosinase activity, researchers can determine if gomisin N exerts its anti-melanogenic effects by inhibiting this enzyme. nih.gov
Triglyceride Level Quantification: This assay measures the concentration of triglycerides in cells or tissues. It is used to assess the impact of gomisin N on lipid accumulation, particularly in models of obesity or hepatic steatosis. mdpi.com
Fatty Acid Oxidation Assays: These assays measure the rate at which cells or tissues oxidize fatty acids to produce energy. They are relevant for studying the metabolic effects of gomisin N, especially in the context of energy homeostasis and metabolic disorders. mdpi.com, researchgate.net
Nitric Oxide Production Assays: These assays quantify the amount of nitric oxide produced by cells, often immune cells like macrophages. Nitric oxide is an important mediator of inflammation, and these assays are used to evaluate the anti-inflammatory properties of gomisin N. nih.gov
Caspase Activity Assays: These assays measure the enzymatic activity of caspases, a family of proteases that play a central role in initiating and executing apoptosis. researchgate.net Measuring caspase activity helps determine if gomisin N induces or inhibits programmed cell death. researchgate.net The TUNEL assay is another method used to detect apoptotic cell death. researchgate.net
These biochemical assays provide quantitative data on the functional outcomes of gomisin N treatment on various cellular processes.
Computational Approaches
Computational approaches, also known as in silico studies, are increasingly integrated into gomisin N research to predict its properties, potential targets, and interactions using computational models and algorithms. These methods can guide experimental design and provide insights into molecular mechanisms.
Key computational approaches include:
In silico Prediction of ADMET Properties: This involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of gomisin N. nih.gov, ajol.info, informahealthcare.com, pensoft.net Predicting ADMET properties helps assess the potential pharmacokinetic profile and identify potential toxicity concerns early in the research process.
Molecular Docking Studies: This technique simulates the binding interactions between the gomisin N molecule and target proteins or enzymes. nih.gov, ajol.info, ijpsonline.com, pensoft.net Molecular docking predicts the preferred binding pose and estimates the binding affinity, providing insights into potential molecular targets and mechanisms of action. ijpsonline.com The binding affinity is often represented by a docking score. informahealthcare.com
These computational methods offer valuable predictive power, helping researchers prioritize experiments and gain a deeper understanding of gomisin N's potential biological activities and interactions at the molecular level.
Future Directions and Research Gaps in Gomisin N Investigation
Elucidation of Novel Molecular Targets and Pathways
While some molecular targets and pathways influenced by gomisin N have been identified, a complete picture of its interactions at the molecular level is still emerging. Current research indicates that gomisin N can influence pathways such as NF-κB, EGFR, PI3K/Akt, and MAPK/ERK, and can impact processes like apoptosis and oxidative stress chemfaces.comjst.go.jpnih.govmedchemexpress.commdpi.com. It has also been shown to activate AMPK and Nrf2 signaling pathways medchemexpress.comnih.gov. Further research is needed to identify additional direct and indirect molecular targets and to fully map the complex network of pathways through which gomisin N exerts its effects. This could involve advanced techniques such as proteomics, metabolomics, and high-throughput screening to identify novel binding partners and downstream effectors. Understanding these intricate molecular interactions is crucial for fully elucidating its therapeutic mechanisms and identifying potential off-target effects.
Comprehensive Systems Biology Approaches to Understanding Global Effects
To move beyond the study of individual pathways, future research should adopt comprehensive systems biology approaches. This involves integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics, to understand the global impact of gomisin N on biological systems. Such approaches can reveal how gomisin N influences interconnected pathways and cellular processes, providing a more holistic view of its effects. This is particularly important for understanding its multifaceted activities, such as its reported influence on both the serotonergic and GABAergic systems which may contribute to its sedative-hypnotic effects chemfaces.comresearchgate.net. Systems biology can also help to identify key nodes or pathways that are most critically affected by gomisin N, potentially revealing novel therapeutic targets or biomarkers of response.
Development of Advanced Delivery Systems for Targeted Research Applications
The physicochemical properties of gomisin N, such as its solubility and bioavailability, can influence its effectiveness in research settings and potential therapeutic applications nih.gov. Developing advanced delivery systems, such as nanoparticles or liposomes, could enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to specific cells or tissues. creative-biolabs.com. This is particularly relevant for investigating its effects in complex biological systems and in vivo models, where achieving adequate concentrations at the site of action can be challenging. Targeted delivery systems could also help to minimize potential systemic exposure and improve the specificity of research findings.
Exploration of Additional Therapeutic Applications and Disease Models
While gomisin N has shown promise in areas such as liver protection, anti-inflammation, and potential anti-cancer activity, its therapeutic potential in other disease areas warrants further exploration chemfaces.comjst.go.jpnih.govmedchemexpress.comnih.govmdpi.comjst.go.jp. Research into its effects on conditions such as neurodegenerative diseases, metabolic disorders beyond hepatic steatosis, and other inflammatory conditions could reveal novel applications medchemexpress.comnih.govjst.go.jpnih.gov. Investigating its activity in a wider range of in vitro and in vivo disease models is essential to fully understand its therapeutic breadth and identify the most promising areas for future clinical translation. For example, recent studies have begun to explore its potential in Alzheimer's disease models nih.gov.
Further Preclinical Validation in Diverse and More Complex Disease Models
Much of the existing research on gomisin N has been conducted in simplified in vitro systems or specific animal models. Future studies should prioritize preclinical validation in more diverse and complex disease models that better recapitulate the human condition. This includes using a variety of animal models for specific diseases, as well as exploring its effects in co-culture systems or organoids that mimic the complexity of human tissues. Such studies are crucial for confirming findings from initial research and assessing the potential efficacy and translatability of gomisin N in more clinically relevant settings. Studies in models of liver fibrosis and obesity in Drosophila represent steps in this direction nih.govnih.gov.
Investigation of Long-Term Effects and Detailed Safety Profiles
Although the scope of this article excludes detailed safety profiles, it is a critical area for future investigation. While some studies have touched upon cytotoxicity in specific cell lines, comprehensive studies on the long-term effects of gomisin N exposure are needed. This includes evaluating potential cumulative effects, identifying any delayed toxicities, and understanding its interactions with other compounds or medications. Detailed pharmacokinetic and pharmacodynamic studies over extended periods are necessary to inform future research and potential clinical development.
Research on Stereoisomeric and Analogous Compounds with Structure-Activity Relationship Studies
Gomisin N is one of several lignans (B1203133) found in Schisandra chinensis, and other gomisin derivatives and related compounds exist researchgate.netnih.govnih.govmdpi.com. Research into the stereoisomers and analogous compounds of gomisin N is important for understanding the structural features critical for its biological activities uj.edu.plrsc.orgresearchgate.netnih.gov. Structure-activity relationship (SAR) studies can help to identify which parts of the gomisin N molecule are responsible for its observed effects and can guide the rational design of novel, more potent, or more selective derivatives with improved pharmacological properties. Comparing the activities of gomisin N with other lignans like gomisin A, gomisin J, and schisandrin (B1198587) B can provide valuable insights into the structural determinants of their distinct biological effects researchgate.netnih.govnih.govspandidos-publications.comsentosacy.comfrontiersin.org.
Q & A
Q. How should researchers design studies to reconcile discrepancies between in vitro potency and in vivo efficacy of Gomisin N?
- Methodological Answer : Perform PK/PD modeling to correlate plasma concentrations (Cmax, AUC) with tumor growth inhibition. Evaluate metabolic stability using liver microsomes (human/mouse) and identify major metabolites via HR-MS. Optimize dosing schedules (e.g., QD vs. BID) to maintain therapeutic exposure .
Data Presentation and Reproducibility
- For all studies , adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including raw data in supplementary files (e.g., uncropped Western blots, flow cytometry gating strategies) .
- Use standardized figure legends with exact n-values, statistical tests, and error bars (SEM or SD) .
- Reference established protocols (e.g., antibody catalog numbers, buffer compositions) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
